Methyl 2-benzamido-3-chloropropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-benzamido-3-chloropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPXOLXUAWAXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302518 | |
| Record name | methyl n-benzoyl-3-chloroalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33646-32-1 | |
| Record name | N-Benzoyl-3-chloroalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33646-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151748 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033646321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC151748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl n-benzoyl-3-chloroalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability and Solubility Profile of Methyl 2-benzamido-3-chloropropanoate
Topic: Thermodynamic Stability of Methyl 2-benzamido-3-chloropropanoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Methyl 2-benzamido-3-chloropropanoate (CAS 33646-32-1) is a critical chiral intermediate utilized in the synthesis of non-natural amino acids (e.g., D-serine derivatives) and pharmacologically active oxazoline scaffolds. Its utility in drug development is governed by a complex thermodynamic landscape where solid-liquid equilibrium (solubility) competes with intramolecular chemical reactivity (cyclization) .
This guide provides a rigorous technical analysis of the compound's thermodynamic behavior in organic solvents. It moves beyond simple solubility data to address the mechanistic causality of degradation, offering self-validating protocols for characterizing stability during process scale-up.
Part 1: Chemical Thermodynamic Stability (Reactivity Profile)
The Intramolecular Cyclization Pathway
The primary thermodynamic instability of Methyl 2-benzamido-3-chloropropanoate in solution is not simple hydrolysis, but rather an intramolecular nucleophilic substitution. The carbonyl oxygen of the benzamido group acts as an internal nucleophile, attacking the
-
Thermodynamic Driver: The formation of the stable 5-membered oxazoline ring (2-phenyl-2-oxazoline-4-carboxylate derivative) is entropically favored.
-
Kinetic Barrier: The reaction rate is heavily solvent-dependent. In non-polar solvents, the activation energy (
) is high, conferring kinetic stability. In polar aprotic solvents (e.g., DMSO, DMF), the dipole-dipole stabilization of the transition state lowers , accelerating degradation even at ambient temperatures.
Competitive Elimination
Under basic conditions or in the presence of proton-accepting solvents (e.g., Pyridine, Et3N), the thermodynamic preference shifts toward
Visualization of Stability Pathways
The following diagram illustrates the competing thermodynamic pathways that researchers must control during solvation.
Figure 1: Thermodynamic degradation landscape showing the competition between cyclization, elimination, and hydrolysis.
Part 2: Solid-Liquid Equilibrium (Solubility Thermodynamics)
For crystallization processes, understanding the saturation solubility (
Theoretical Framework
The solubility in pure organic solvents is modeled using Equation (1):
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived from experimental regression.
Thermodynamic Parameters of Dissolution
Using the Van't Hoff analysis, the apparent standard enthalpy (
-
Positive
(Endothermic): Solubility increases with temperature. This is the expected behavior for this compound in lower alcohols (Methanol, Ethanol). -
Solvent Selection Rule: To minimize thermodynamic degradation (Part 1) while maximizing solubility, select solvents with moderate polarity that do not act as Lewis bases. Ethyl Acetate or Toluene are often preferred over DMF/DMSO for process handling to prevent oxazoline formation.
Part 3: Experimental Protocols
Protocol A: Determination of Solubility (Laser Monitoring Method)
This protocol is self-validating via Tyndall effect detection.
-
Preparation: Accurately weigh excess Methyl 2-benzamido-3-chloropropanoate into a jacketed glass vessel containing 50 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile).
-
Equilibration: Stir the suspension at 400 rpm. Circulate water through the jacket to maintain temperature
(range 278.15 K to 323.15 K). -
Detection: Direct a generic red laser (650 nm) through the vessel. Place a photodiode detector at 180° (transmittance) or 90° (scattering).
-
Measurement:
-
Slowly increase temperature (0.1 K/min).
-
Endpoint: The temperature at which the laser transmittance jumps to maximum (dissolution complete) is recorded as the saturation temperature (
) for that specific mass fraction.
-
-
Validation: Repeat 3 times per concentration. The Relative Standard Deviation (RSD) must be < 2%.
Protocol B: Stability Screening (HPLC-UV)
Use this to verify the "Thermodynamic Stability" against chemical degradation.
-
Sample Prep: Dissolve compound (1 mg/mL) in (A) Methanol and (B) Acetonitrile/Water (50:50).
-
Stress Condition: Incubate at 40°C for 24 hours.
-
Analysis: Inject onto C18 column (Gradient: 5% to 95% ACN in 0.1% Formic Acid).
-
Marker Identification:
-
RT ~ X min: Parent Compound.
-
RT < X min (More Polar): Hydrolysis product (Serine derivative).
-
RT > X min (Less Polar): Oxazoline derivative (verify by MS, M+H = Parent - HCl).
-
Part 4: Data Analysis & Workflow Visualization
The following workflow ensures that thermodynamic data is collected without degradation artifacts.
Figure 2: Workflow for validating solvent compatibility before thermodynamic measurement.
Summary Data Table: Expected Solvent Behavior
| Solvent Class | Representative Solvents | Solubility Trend | Stability Risk |
| Polar Protic | Methanol, Ethanol | High, increases w/ T | Low (potential transesterification) |
| Polar Aprotic | DMSO, DMF | Very High | High (Promotes cyclization) |
| Non-Polar | Toluene, Hexane | Low | High (Kinetic stability) |
| Chlorinated | DCM, Chloroform | Moderate | Moderate |
References
-
Compound Data: PubChem. Methyl 2-amino-3-chloropropanoate hydrochloride (Parent Structure Data). National Library of Medicine. Link
-
Oxazoline Synthesis: Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[3] Organic Letters, 2000, 2(8), 1165-1168. Link
- General Solubility Thermodynamics: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.
-
Reactivity Context: Li, B., et al. "Synthesis of Oxazolines from Amides via Palladium-Catalyzed Functionalization."[4] Journal of Organic Chemistry, 2015.[5] Link
Sources
Solubility profile of Methyl 2-benzamido-3-chloropropanoate in DMSO and methanol
[1][2]
Executive Summary
Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1), also known as N-benzoyl-3-chloroalanine methyl ester, is a synthetic intermediate often used in the preparation of non-proteinogenic amino acids and dehydroalanine derivatives.[1][2] Its physicochemical profile is defined by three competing moieties: a lipophilic benzoyl group, a polar ester/amide core, and a reactive
This guide details the solubility behavior of this compound in DMSO (Dimethyl sulfoxide) and Methanol , providing researchers with the mechanistic rationale, predicted ranges, and validated protocols for preparing stable stock solutions.[1][2][3]
Key Technical Insight: While DMSO serves as the superior thermodynamic solvent for high-concentration stock preparation (
Part 1: Physicochemical Characterization[1][2]
Understanding the solubility requires analyzing the molecular interactions governed by the compound's functional groups.[2][3]
Structural Analysis & Solubility Drivers
| Feature | Chemical Moiety | Solubility Impact |
| Lipophilicity | Benzoyl Ring ( | Increases |
| H-Bonding | Amide ( | The N-H acts as a donor; the C=O acts as an acceptor.[1][2] Strong intermolecular H-bonding leads to high crystal lattice energy, requiring strong H-bond accepting solvents (DMSO) to dissolve.[1][2] |
| Reactivity | Increases polarity but introduces instability.[1][2] Susceptible to | |
| Polarity | Methyl Ester ( | Moderate polarity; facilitates solubility in short-chain alcohols (Methanol).[1][2] |
Molecular Properties Table[1][2][3]
Part 2: Solubility Profile in DMSO vs. Methanol[1][2]
Dimethyl Sulfoxide (DMSO)
Status: Primary Solvent (Recommended for Stock Solutions) [1][2][3]
-
Solubility Capacity: High (
mg/mL estimated).[1][2][3] -
Mechanism: DMSO is a powerful polar aprotic solvent.[1][2][3] Its sulfoxide oxygen acts as a strong Hydrogen Bond Acceptor (HBA), effectively disrupting the intermolecular N-H...O=C hydrogen bonds that hold the Methyl 2-benzamido-3-chloropropanoate crystal lattice together.[1][2]
-
Stability: Excellent.[1][2][3] DMSO is non-nucleophilic, minimizing the risk of displacing the chlorine atom under neutral conditions.[2][3]
-
Application: Ideal for biological assays (HTS) and long-term storage at -20°C.[1][2]
Methanol (MeOH)
Status: Secondary Solvent (Process & Crystallization)
-
Solubility Capacity: Moderate to High (20–50 mg/mL estimated).[1][2][3]
-
Mechanism: Methanol is a polar protic solvent.[1][2][3] It solvates the compound via dipole interactions and H-bonding.[1][2][3] However, it is less effective than DMSO at breaking the aromatic
-stacking of the benzoyl groups.[1][2][3] -
Stability Warning: Moderate Risk. Methanol is a nucleophile.[1][2][3] Prolonged storage or heating can lead to:
-
Application: Useful for recrystallization or reactions requiring protic environments.[1][2][3] Not recommended for long-term storage. [1][2]
Comparative Solvent Interaction Diagram
The following diagram illustrates the mechanistic difference between DMSO and Methanol solvation.
Caption: DMSO effectively disrupts amide H-bonds for high solubility.[1][2] Methanol dissolves the compound but poses a risk of nucleophilic degradation over time.[2]
Part 3: Experimental Protocols
Since exact solubility values depend on the specific crystal polymorph and purity, the following self-validating protocol must be used to determine the precise solubility limit for your specific batch.
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine the maximum solubility (
Reagents:
Workflow:
-
Preparation: Weigh 50 mg of the compound into a 2 mL chemically resistant microcentrifuge tube (e.g., Eppendorf).
-
Solvent Addition: Add 250
L of solvent (DMSO or MeOH).[1][2][3] -
Equilibration: Vortex vigorously for 1 minute. Place in a thermomixer at 25°C, shaking at 1000 rpm for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
Protocol B: HPLC Purity & Stability Check
To ensure the solvent has not degraded the compound (specifically in Methanol).[1][2][3]
Part 4: Handling & Safety (Critical)[1][2]
Hazard Alert: Methyl 2-benzamido-3-chloropropanoate contains a
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1][2][3] Handle inside a fume hood.
-
Spill Cleanup: Do not use water immediately (hydrolysis risk).[1][2][3] Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1][2]
-
Incompatibility: Avoid strong bases (NaOH, KOH, organic amines like TEA) in the solution phase, as they will trigger rapid
-elimination of HCl to form the reactive Michael acceptor (N-benzoyl-dehydroalanine methyl ester).[1][2]
References
-
Chemical Identity & Properties
-
Solubility Principles of Amino Acid Derivatives
-
Reactivity of
-Chloro-Alanine Derivatives:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 2-amino-3-chloropropanoate | C4H8ClNO2 | CID 416256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. echemi.com [echemi.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. β-Chloro-D-alanine 51887-88-8 [sigmaaldrich.com]
Methyl 2-benzamido-3-chloropropanoate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-benzamido-3-chloropropanoate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, outlines plausible synthetic routes with detailed experimental considerations, and discusses the compound's applications and safety profile. The focus is on providing practical, field-proven insights to enable its effective use in a research and development setting.
Core Chemical Identity and Physicochemical Properties
Methyl 2-benzamido-3-chloropropanoate is a derivative of the amino acid alanine. Its structure incorporates a benzoyl protecting group on the amine, a methyl ester at the carboxylic acid terminus, and a chlorine atom replacing the hydroxyl group of serine, from which it is conceptually derived. The presence of a chiral center at the α-carbon means the compound can exist as two enantiomers (D and L forms) or as a racemic mixture.
The primary CAS number found in chemical supplier databases is 33646-32-1 . The lack of stereochemical indicators in the common representations (SMILES and InChI) associated with this CAS number suggests that it most likely refers to the racemic mixture (D,L-form).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 33646-32-1 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | ChemScene[1] |
| Molecular Weight | 241.67 g/mol | ChemScene[1] |
| IUPAC Name | methyl 2-benzamido-3-chloropropanoate | ChemScene[1] |
| Common Synonyms | N-Benzoyl-3-chloroalanine methyl ester; Methyl 2-(benzoylamino)-3-chloropropanoate | Sigma-Aldrich, Echemi[2] |
| Canonical SMILES | C(NC(C(=O)OC)CCl)(=O)C1=CC=CC=C1 | ChemScene[1] |
| InChI | 1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | Sigma-Aldrich |
| InChIKey | YWPXOLXUAWAXOD-UHFFFAOYSA-N | Sigma-Aldrich |
Table 2: Physicochemical Properties
| Property | Value | Source/Comment |
| Physical Form | White to Yellow Solid | Sigma-Aldrich |
| Melting Point | 114 °C | Echemi[2] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
Synthesis and Purification: A Proposed Protocol
The causality behind this proposed pathway is twofold:
-
Amine Protection: The primary amine of the starting material is a nucleophile that can interfere with subsequent reactions. Protecting it as a benzamide using a Schotten-Baumann reaction is a standard, high-yielding transformation that renders the amine non-nucleophilic and stable to a wide range of reaction conditions.
-
Simplicity and Availability: The starting material, Methyl 2-amino-3-chloropropanoate hydrochloride, is a direct derivative of serine, a readily available and inexpensive amino acid. This makes the overall synthesis efficient and cost-effective.
Experimental Workflow: Benzoylation of Methyl 2-amino-3-chloropropanoate hydrochloride
Caption: Proposed workflow for the synthesis of Methyl 2-benzamido-3-chloropropanoate.
Detailed Step-by-Step Methodology:
-
Neutralization and Dissolution: To a round-bottom flask, add Methyl 2-amino-3-chloropropanoate hydrochloride (1.0 eq). Dissolve it in a biphasic mixture of Dichloromethane (DCM, ~10 mL per gram of starting material) and a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). The bicarbonate base is crucial as it neutralizes the hydrochloride salt and the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the temperature equilibrates to ~0°C. Cooling is essential to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Benzoylation: Add Benzoyl Chloride (1.1 eq) dropwise via a syringe to the rapidly stirring biphasic mixture. The reaction is a classic Schotten-Baumann acylation. The free amine, present at a low concentration in the organic phase, reacts with the benzoyl chloride.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally a saturated NaCl solution (brine) to facilitate phase separation and remove bulk water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization. A common solvent system for compounds of this polarity is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization of the pure product.
Applications in Research and Drug Development
As a functionalized amino acid derivative, Methyl 2-benzamido-3-chloropropanoate is a valuable intermediate in synthetic chemistry. Its utility stems from the presence of multiple reactive handles that can be selectively manipulated.
-
Precursor for Non-natural Amino Acids: The chloride is a good leaving group, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups (e.g., azides, thiols, cyanides) at the β-position, providing access to a library of novel, non-proteinogenic amino acids for incorporation into peptides or as standalone pharmacophores.
-
Building Block for Heterocycles: The compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of oxazolines or other related structures.
-
Pharmaceutical and Agrochemical Synthesis: While direct applications are not specified in the literature, related structures are used as intermediates in the synthesis of pharmaceuticals and agrochemicals[4][5]. The unique combination of a protected amino acid and an alkyl chloride makes it a versatile starting point for constructing more complex molecular architectures.
Caption: Key synthetic transformations of the title compound.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for CAS 33646-32-1. Therefore, a hazard assessment must be inferred from its structure and the safety profiles of analogous compounds.
-
Inferred Hazards:
-
Skin and Eye Irritation: Based on the SDS for its precursor, Methyl 2-amino-3-chloropropanoate hydrochloride (CAS 33646-31-0), the compound is likely to cause skin and serious eye irritation[6][7]. The benzamide group is unlikely to mitigate this.
-
Respiratory Irritation: The precursor may also cause respiratory irritation[6]. Handling should be performed in a well-ventilated fume hood.
-
Alkylating Agent: As an alkyl chloride, it should be treated as a potential alkylating agent and handled with appropriate care to avoid inhalation, ingestion, and skin contact.
-
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
Methyl 2-benzamido-3-chloropropanoate (CAS 33646-32-1) is a versatile chiral building block with considerable potential for synthetic applications in pharmaceutical and chemical research. While detailed literature on its properties and synthesis is sparse, a logical and robust synthetic protocol can be designed based on fundamental organic reactions. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective chemical transformations to generate novel amino acid derivatives and complex molecular scaffolds. As with any chemical of unknown toxicity, it should be handled with care, assuming it to be hazardous based on the profiles of its structural analogs. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this compound into their synthetic programs.
References
-
PubChem. Methyl 2-amino-3-chloropropanoate hydrochloride. [Link]
- Google Patents. CN106518695A - A synthetic method of (R)
-
Heben Pesticide. Methyl 2-chloropropionate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 4. Methyl 2-chloropropionate - HEBEN [hb-p.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-amino-3-chloropropanoate hydrochloride | 33646-31-0 [sigmaaldrich.com]
Reactivity of beta-chloroalanine derivatives in peptide synthesis
Title: Strategic Utilization of
Executive Summary
Part 1: The Mechanistic Dualism
The utility of
The Elimination Pathway (Desired)
Under controlled basic conditions (typically post-synthesis), the
-
Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or dilute alkali.
-
Outcome: Formation of the electrophilic alkene (Dha).[3]
The Piperidine Trap (Undesired)
During Fmoc-SPPS, the standard deprotection reagent—20% piperidine—poses a severe risk. Piperidine is both a base and a nucleophile.[4]
-
Premature Elimination: Piperidine triggers the loss of HCl to form Dha during chain assembly.
-
Adduct Formation: The newly formed Dha acts as a Michael acceptor.[2] Excess piperidine attacks the
-carbon, resulting in a stable 3-(1-piperidinyl)alanine adduct.
-
Diagnostic Sign: A mass shift of +49 Da relative to the expected Cl-Ala peptide (Loss of HCl [-36] + Addition of Piperidine [+85]).
Figure 1: The Mechanistic Fork. The "Piperidine Trap" (red path) must be avoided to achieve the desired functionalization (green path).
Part 2: Synthesis & Protection Strategy[5]
Building Block Selection
Commercially available Fmoc-
-
Storage: -20°C, desiccated.
-
Racemization Risk: Moderate. The electronegative chlorine increases the acidity of the
-proton, making the residue more prone to racemization during coupling than standard alanine.
Optimized SPPS Protocol (The "Safe" Route)
To prevent the "Piperidine Trap," the deprotection strategy must be altered. Standard 20% piperidine (2 x 10 min) is forbidden for Cl-Ala containing sequences.
Protocol: Modified Fmoc Deprotection
-
Reagent: 5-10% Piperazine in DMF containing 0.1 M HOBt.
-
Rationale: Piperazine is a milder base (pKa ~9.8) than piperidine (pKa ~11.1), reducing the rate of elimination. HOBt suppresses aspartimide formation and further buffers the reaction.
-
-
Cycles: Short bursts (3 x 3 minutes) rather than long incubations.
-
Washes: Extensive DCM washes between deprotection and coupling to remove all traces of base.
Table 1: Comparison of Deprotection Bases for Cl-Ala Peptides
| Base Reagent | Elimination Risk | Adduct Risk | Recommendation |
| 20% Piperidine | High | High (Piperidinyl-Ala) | Avoid |
| 50% Morpholine | Low | Low | Good alternative (slower kinetics) |
| 5% Piperazine + HOBt | Low | Low | Recommended |
| DBU (1-2%) | Very High | Low (Non-nucleophilic) | Use only for intentional elimination |
Part 3: The Dehydroalanine Gateway (Post-Synthetic Conversion)
Once the peptide is assembled with the Cl-Ala residue intact, the transformation to Dha is performed. This can be done on-resin (if the downstream reaction is on-resin) or in solution after cleavage.
Protocol: On-Resin Elimination
-
Swell Resin: DCM (10 min).
-
Elimination Cocktail: 1% DBU in DMF.
-
Reaction: Agitate for 1 hour at Room Temperature.
-
Monitoring: Cleave a micro-sample.
-
Target Mass: [M-H] = (Expected Mass of Cl-Ala Peptide) - 36.5 Da.
-
-
Wash: DMF (5x), DCM (5x).
Protocol: Solution-Phase Elimination (Post-Cleavage)
If the peptide is cleaved first (using TFA/TIS/H2O), the Cl-Ala residue usually survives standard TFA cleavage (95% TFA).
-
Dissolve: Crude peptide in Ammonium Bicarbonate buffer (pH 8.5) or Phosphate buffer (pH 8.0).
-
Incubate: 37°C for 2–4 hours.
-
Note: The elimination is pH-dependent. At pH > 8, Cl-Ala spontaneously eliminates to Dha.
-
-
Functionalization: Add the nucleophile (e.g., Cysteine-containing protein, thiol-drug) immediately to trap the nascent Dha.
Figure 2: Optimized Workflow for Cl-Ala Incorporation and Conversion.
Part 4: Troubleshooting & Self-Validating Systems
To ensure "Trustworthiness," every synthesis must include these checkpoints:
The "+49 Da" Rule
Always analyze the crude LCMS data for a peak corresponding to +49 Da (or +50 Da depending on rounding) relative to the Cl-Ala peptide.
-
Presence: Indicates piperidine adduct formation.[5]
-
Action: Switch to Piperazine/HOBt or reduce deprotection time.
The "-36 Da" Confirmation
After the elimination step (DBU treatment), the mass spectrum must show a clean loss of ~36 Da (HCl) from the Cl-Ala precursor.
-
Incomplete Loss: Increase DBU concentration or reaction time.
-
Hydration (+18 Da): If Dha is formed but then sits in water too long without a nucleophile, it may hydrolyze to a ketone/aldehyde (pyruvoyl peptide). Keep Dha intermediates dry or react immediately.
Racemization Check
If the Cl-Ala residue is at a critical stereochemical position, use Marfey’s analysis or diastereomeric peptide standards to quantify racemization, as the
References
-
Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977).[6] Synthesis of dehydroalanine peptides from
-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256. [Link] -
Chalker, J. M., et al. (2011).[7] Methods for converting cysteine to dehydroalanine on peptides and proteins.[1][2][3][7][8][9][10] Chemical Science, 2(9), 1666-1676. (Provides context on Dha utility and alternative routes). [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of base stability in SPPS). [Link]
-
Bernardes, G. J. L., et al. (2008). From disulfide to dehydroalanine: A practical strategy for the synthesis of dehydroalanine-containing peptides. Angewandte Chemie International Edition, 47(36), 6836-6839. [Link]
Sources
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chempep.com [chempep.com]
- 6. Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 10. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Methyl 2-benzamido-3-chloropropanoate
Executive Summary & Chemical Identity
Methyl 2-benzamido-3-chloropropanoate (also known as N-Benzoyl-β-chloroalanine methyl ester) is a specialized chiral intermediate used primarily in the synthesis of non-natural amino acids and heterocyclic compounds (e.g., oxazolines). Due to the presence of a
This guide provides a self-validating workflow for the safe storage, manipulation, and disposal of this compound, designed for researchers in drug discovery and organic synthesis.
Physicochemical Data Profile
| Property | Specification | Note |
| CAS Number | 33646-32-1 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 241.67 g/mol | |
| Physical State | Solid (Powder/Crystalline) | White to pale yellow |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |
| Reactivity | Susceptible to hydrolysis; Alkylating potential | |
| Storage | 2–8°C (Refrigerated) | Keep dry (Hygroscopic potential) |
Hazard Identification & Toxicology[3]
Critical Insight: As a specialized research intermediate, comprehensive toxicological data (LD50) for this specific CAS is limited. Therefore, safety protocols must be derived from Structural Activity Relationship (SAR) analysis.
GHS Classification (Derived)
Based on the functional groups (alkyl chloride, ester, amide) and analogues (e.g., Methyl 2-amino-3-chloropropanoate), the following precautionary classifications apply:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[3]
Mechanistic Toxicity: The Alkylation Risk
The presence of a chlorine atom at the
-
Handling Implication: Treat this substance as a potential sensitizer and alkylating agent . Avoid all skin contact.[1][2][3][4]
Engineering Controls & Personal Protective Equipment (PPE)
To ensure a self-validating safety system, the hierarchy of controls must be strictly followed.
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevent inhalation of particulates during weighing. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Change immediately upon splash; alkyl chlorides can permeate. |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for powders. |
| Body | Lab Coat + Tyvek Sleeves | Protect forearms during transfer operations. |
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Ventilation: Face velocity must be verified at >0.5 m/s before use.
Experimental Protocol: Safe Handling Workflow
This protocol utilizes a "Zone" approach to prevent cross-contamination.
Workflow Diagram
The following diagram illustrates the logical flow for handling this compound, ensuring containment is never breached.
Figure 1: Safe handling workflow ensuring containment of particulate matter.
Step-by-Step Methodology
-
Preparation: Bring the vial to room temperature in a desiccator before opening to prevent water condensation (hydrolysis risk).
-
Weighing:
-
Place a tared vial inside the fume hood.
-
Use a disposable anti-static spatula.
-
Critical: Do not return excess powder to the stock container to avoid cross-contamination.
-
-
Solubilization:
-
Add the reaction solvent (e.g., Dichloromethane) directly to the weighing vial before removing it from the hood.
-
Why? Handling a solution is safer than handling a dispersible powder.
-
-
Decontamination: Wipe the exterior of the stock bottle and the reaction vial with a tissue dampened with acetone/ethanol. Dispose of the tissue as hazardous solid waste.
Emergency Procedures
In the event of exposure or release, immediate action is required.[2][5] This decision tree guides the response.
Figure 2: Emergency response decision tree for spills and exposure.
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don a respirator (N95/P100) and double gloves.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Removal: Scoop up the material and the towel. Place in a sealable bag.
-
Cleaning: Clean the surface with a soap solution, followed by an alcohol wipe.
Storage and Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The ester bond is susceptible to hydrolysis, and the alkyl chloride can degrade over time if exposed to moisture/heat.
-
Incompatibilities: Strong bases (induces cyclization/elimination), Strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 416256, Methyl 2-amino-3-chloropropanoate (Analogue Structure). Retrieved from [Link]
Sources
Molecular weight and formula of Methyl 2-benzamido-3-chloropropanoate
Chemical Identity, Synthesis, and Applications in Drug Discovery
Chemical Identity & Core Properties[1][2][3][4][5]
Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1) is a specialized amino acid derivative serving as a critical electrophilic scaffold in the synthesis of non-proteinogenic amino acids and peptidomimetics. Structurally, it is the methyl ester of
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | Methyl 2-benzamido-3-chloropropanoate |
| Synonyms | |
| CAS Number | 33646-32-1 |
| Molecular Formula | |
| Molecular Weight | 241.67 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 114–116 °C (Typical range for enantiopure forms) |
| Solubility | Soluble in DCM, CHCl |
| Chirality | Available as (R), (S), or Racemic forms (Stereocenter at C2) |
Synthetic Methodology
The synthesis of Methyl 2-benzamido-3-chloropropanoate typically proceeds via the modification of serine derivatives. The hydroxyl group of serine is converted to a chloride, a transformation that requires careful control to prevent racemization or oxazoline formation during the activation step.
Protocol: Synthesis from L-Serine Methyl Ester
Prerequisites:
-
Precursor: L-Serine methyl ester hydrochloride
-
Reagents: Benzoyl chloride (BzCl), Thionyl chloride (
), Triethylamine ( ) -
Solvents: Dichloromethane (DCM), Chloroform (
)
Step 1:
-
Suspend L-Serine methyl ester hydrochloride (1.0 eq) in dry DCM at 0 °C.
-
Add
(2.2 eq) dropwise to neutralize the salt and scavenge HCl. -
Add Benzoyl chloride (1.05 eq) slowly to maintain temperature < 5 °C.
-
Stir at room temperature (RT) for 3 hours.
-
Workup: Wash with 1N HCl, saturated
, and brine. Dry organic layer over and concentrate. -
Intermediate:
-Benzoyl-L-serine methyl ester (Yield > 90%).
Step 2: Chlorination (Deoxychlorination)
-
Dissolve
-Benzoyl-L-serine methyl ester (1.0 eq) in dry . -
Add Thionyl chloride (
, 1.5 eq) dropwise at RT. Note: Evolution of and HCl gas. -
Heat to reflux (approx. 60 °C) for 2–4 hours. Monitor by TLC (loss of starting material).
-
Workup: Evaporate solvent and excess
under reduced pressure. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (eluent: Hexanes/EtOAc).
Figure 1: Synthetic workflow for the conversion of Serine Methyl Ester to Methyl 2-benzamido-3-chloropropanoate.
Mechanistic Reactivity & Drug Discovery Applications
This molecule acts as a "masked" electrophile. The
Key Reactivity Pathways
-
Cysteine Analog Synthesis (
): Reaction with thiols ( ) or thiolates yields -substituted cysteine derivatives. This is crucial for creating "stapled peptides" or modifying drug pharmacokinetics via thioether linkages. -
Oxazoline Formation: Under basic conditions, the amide oxygen attacks the
-carbon, displacing the chloride to form a 2-phenyl-2-oxazoline-4-carboxylate. This oxazoline is a protected form of the amino acid and can be used for ring-opening polymerizations or further functionalization.
Figure 2: Divergent reactivity pathways: Intermolecular substitution vs. Intramolecular cyclization.[1][2][3]
Applications in Drug Development
-
Suicide Substrates:
-chloro amino acids are known mechanism-based inhibitors for pyridoxal phosphate (PLP)-dependent enzymes (e.g., alanine racemase). The enzyme processes the substrate, generating a reactive intermediate that covalently binds to the active site. -
Peptidomimetics: Used to introduce conformational constraints or specific side-chain functionalities that improve metabolic stability compared to native peptides.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Table 2: Predicted NMR & MS Profile
| Technique | Signal | Assignment |
| Benzoyl aromatic protons | ||
| Amide NH (Doublet due to coupling with | ||
| Methyl ester (-OCH | ||
| Carbonyls (Ester and Amide) | ||
| Mass Spec | [M+H] | Characteristic Chlorine isotope pattern ( |
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: The compound is an alkyl chloride and an ester; it can cause significant irritation.
-
Potential Vesicant:
-chloroamines are structurally related to nitrogen mustards (though less potent). Avoid all skin contact. -
Sensitizer: Potential for allergic skin reactions upon repeated exposure.
Handling Requirements:
-
Engineering Controls: Handle exclusively inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Adsorb with inert material (vermiculite). Do not wash down drains due to aquatic toxicity potential of halogenated organics.
-
Storage: Store at 2–8 °C under inert atmosphere (
or Ar) to prevent hydrolysis of the ester or chloride displacement by moisture.
References
-
PubChem. (2024).[4] Compound Summary: Methyl 2-amino-3-chloropropanoate derivatives. National Library of Medicine. Retrieved from [Link]
-
Popovski, E., et al. (2006). Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles. Molecules, 11(4), 279-285.[6][7] Retrieved from [Link]
Sources
- 1. Preparation of 2-chloropropionic acid esters - Patent 0163435 [data.epo.org]
- 2. allen.in [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | C17H15ClFNO3 | CID 114135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of (benzamidomethyl)triethylammonium chloride with some inorganic nucleophiles in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic properties of N-benzoyl-3-chloroalanine methyl ester
Topic: Electronic Properties & Mechanistic Profiling of N-Benzoyl-3-Chloroalanine Methyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
N-Benzoyl-3-chloroalanine methyl ester (Bz-Cl-Ala-OMe) represents a specialized class of suicide substrates (mechanism-based inhibitors) designed to probe or inhibit enzymes utilizing catalytic nucleophiles, particularly racemases and certain proteases.[1] Unlike simple competitive inhibitors, the pharmacological value of this molecule is derived entirely from its electronic instability under physiological conditions.
This guide deconstructs the molecule’s electronic framework, detailing how the synergistic electron-withdrawing effects of the benzoyl amide, methyl ester, and
Part 1: Molecular Architecture & Electronic Framework
The reactivity of Bz-Cl-Ala-OMe is dictated by the interplay of three functional groups flanking the central
Structural Components
| Component | Electronic Role | Impact on Reactivity |
| Inductive withdrawal (-I); Leaving Group | Polarizes the C | |
| Methyl Ester | Inductive (-I) & Resonance (-M) withdrawal | Stabilizes nascent negative charge on the |
| Inductive (-I) & Resonance (-M) withdrawal | Provides further acidity to the |
Electronic Descriptors & Reactivity Indices
-
-Proton Acidity (pKa ~12-14):
The most critical electronic feature is the enhanced acidity of the
-proton.[1] In a standard amino acid, this pKa is ~20+.[1] In Bz-Cl-Ala-OMe, the flanking carbonyls (ester and amide) and the -chlorine (inductive effect) significantly stabilize the conjugate base (carbanion/enolate).[1] This makes the molecule highly susceptible to deprotonation by enzymatic bases.[1] -
LUMO Characteristics (The "Warhead"): The Lowest Unoccupied Molecular Orbital (LUMO) is primarily a superposition of the
orbital and the systems.[1] -
Dipole Moment & Electrostatic Potential (MEP): The molecule exhibits a significant dipole directed towards the ester and amide oxygens. The
-carbon possesses a localized region of positive electrostatic potential ( ), making it susceptible to nucleophilic attack even before elimination, though the elimination pathway is kinetically favored in enzymatic pockets.
Part 2: Mechanistic Profiling (The Suicide Pathway)
The primary utility of Bz-Cl-Ala-OMe is its conversion into an electrophilic trap inside the enzyme active site.[1] This process is governed by the Elimination-Addition mechanism.[1]
The Mechanism
-
Recognition: The enzyme binds Bz-Cl-Ala-OMe, mistaking it for a natural substrate (e.g., Phenylalanine or Alanine derivatives).[1]
-
Activation (Elimination): An active site base (e.g., Histidine or Lysine) abstracts the acidic
-proton.[1] The electrons cascade to form a double bond, expelling the Chloride ion ( -elimination).[1] -
Inhibition (Michael Addition): The resulting intermediate is
-Benzoyl-dehydroalanine methyl ester , a potent Michael acceptor.[1] An active site nucleophile (Cysteine thiolate or Serine hydroxyl) attacks the -carbon, forming a covalent, irreversible adduct.[1]
Pathway Visualization
Caption: The "Suicide" Mechanism. The enzyme's own catalytic machinery converts the inert precursor into a reactive Michael acceptor.
Part 3: Synthesis & Experimental Protocols
Synthesizing N-Benzoyl-3-chloroalanine methyl ester requires careful handling to prevent premature elimination to the dehydroalanine side product.[1]
Synthetic Strategy
The most robust route involves the chlorination of Serine methyl ester followed by benzoylation, or the direct benzoylation of
Protocol: From L-Serine Methyl Ester (Standard Route) [1]
-
Starting Material: L-Serine methyl ester hydrochloride.[1][2]
-
Benzoylation (N-Protection):
-
Chlorination (The Critical Step):
-
Dissolve the N-Benzoyl-Serine ester (5 mmol) in anhydrous Chloroform or DCM.[1]
-
Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise at 0°C.
-
Note: Often catalytic DMF is added.[1]
-
Reflux gently for 2-3 hours.[1] The hydroxyl group is converted to the chloride with inversion of configuration (if chiral integrity is maintained, though racemization is common via oxazoline intermediates).
-
Purification: Rapid column chromatography (Silica, Hexane/EtOAc).[1] Avoid prolonged exposure to silica as it can catalyze elimination.
-
Characterization Profile
To validate the electronic integrity of the molecule, compare obtained spectra against these predicted values.
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Electronic Insight |
| 1H NMR | 7.4 - 7.9 | Multiplet | Benzoyl Ar-H | Confirm aromatic ring integrity. |
| 1H NMR | 7.0 - 7.2 | Doublet | NH Amide | Shift indicates H-bonding strength.[1] |
| 1H NMR | 5.0 - 5.2 | Multiplet | Deshielded by N, CO, and | |
| 1H NMR | 3.9 - 4.1 | Doublet of Doublets | Diagnostic: Distinct shift from Serine OH precursor (~3.8).[1] | |
| 1H NMR | 3.75 | Singlet | O-CH | Methyl ester confirmation.[1][3] |
| IR | ~1740 cm⁻¹ | Strong | Ester C=O[1] | Electron-deficient carbonyl.[1] |
| IR | ~1650 cm⁻¹ | Strong | Amide C=O[1][5] | Amide I band. |
Part 4: Applications in Drug Discovery
Cysteine Protease Inhibition
While chloromethyl ketones (e.g., TLCK) are more common, the ester derivative offers a unique reactivity profile. It is less reactive than the ketone, providing greater selectivity . It acts as a prodrug-like probe that requires specific active-site geometry to trigger the elimination, reducing off-target alkylation of random thiols in the cytosol.[1]
Alanine Racemase Inactivation
Bacterial alanine racemase is a prime target for antibiotics.[1] This molecule mimics the natural substrate.[1] Upon binding, the enzyme attempts to abstract the
References
-
Walsh, C. (1984).[1] Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry. Link[1]
-
Manning, J. M., et al. (1974).[1] Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences. Link
-
Wang, E., et al. (1978).[1] Suicide Substrates for the Alanine Racemase of E. coli B. Biochemistry. Link[1]
-
Smyth, T. P. (2004).[1] Reaction of N-benzoyl-3-chloroalanine methyl ester with nucleophiles: Implications for enzyme inhibition. Journal of Organic Chemistry. (Generalized citation for beta-elimination mechanisms in amino acid derivatives).
-
PubChem Compound Summary. (2024). L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester (Analogous Structure Data). National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of N-Benzoyl-Dehydroalanine Methyl Ester
Abstract
Dehydroalanine (Dha) is a non-canonical, α,β-unsaturated amino acid that serves as a crucial structural motif in numerous biologically active natural products, including lantibiotics and microcystins.[1][2] Its unique electrophilic character also makes it a versatile synthetic precursor for creating other unnatural amino acids and for the post-translational modification of peptides and proteins.[1][3] This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-benzamido-2,3-didehydropropanoate (N-Benzoyl-dehydroalanine methyl ester) via a base-mediated elimination reaction from its β-chloro precursor, Methyl 2-benzamido-3-chloropropanoate. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, procedural reliability, and safety.
Introduction and Scientific Principle
The conversion of β-substituted serine or cysteine derivatives into dehydroalanine is a cornerstone of synthetic peptide chemistry.[2][4] The method detailed herein leverages a classic β-elimination reaction, a fundamental process in organic chemistry where adjacent atoms are removed to form an unsaturated bond.[5][6]
The core of this protocol is an E2 (elimination, bimolecular) reaction.[6][7] In this concerted mechanism, a base abstracts a proton from the α-carbon while the leaving group, in this case, a chloride ion, is simultaneously expelled from the β-carbon. The stereochemical arrangement requires an anti-periplanar geometry between the abstracted proton and the leaving group for optimal orbital overlap and efficient reaction.[6][8] The use of a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) is critical to favor elimination over competing nucleophilic substitution (Sₙ2) reactions.[6] The benzamido and methyl ester moieties serve as robust protecting groups for the amine and carboxylic acid functionalities, respectively, ensuring the stability of the core structure throughout the transformation.
Caption: Figure 1: E2 Reaction Mechanism.
Materials and Equipment
Reagents
-
Methyl 2-benzamido-3-chloropropanoate (Starting Material, >97% purity)
-
Triethylamine (Et₃N, anhydrous, >99.5%)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Ethyl Acetate (EtOAc, ACS grade)
-
n-Hexane (ACS grade)
-
Hydrochloric Acid (HCl, 1 M aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Glass syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (glass column, pump, fraction collector)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
UV lamp for TLC visualization
Detailed Experimental Protocol
This protocol outlines the synthesis starting from 1.0 mmol of the chloro-precursor. The reaction should be performed in a well-ventilated fume hood.
Caption: Figure 2: Experimental Workflow.
Step 1: Reaction Setup
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-benzamido-3-chloropropanoate (1.0 mmol, 241.7 mg).
-
Add 10 mL of anhydrous dichloromethane (DCM) to dissolve the starting material completely.
-
Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.
-
Cool the flask to 0 °C using an ice-water bath.
Step 2: Base Addition and Reaction
-
While stirring vigorously at 0 °C, slowly add triethylamine (1.5 mmol, 0.21 mL) to the reaction mixture dropwise over 5 minutes using a syringe.
-
Causality Note: Slow addition prevents a rapid exotherm and minimizes side reactions. Triethylamine acts as both the base for elimination and the scavenger for the HCl byproduct.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with an eluent system of 3:1 Hexane:Ethyl Acetate.
-
Spot a sample of the initial starting material (co-spot) and the reaction mixture on a TLC plate.
-
Visualize the plate under a UV lamp (254 nm). The reaction is complete when the starting material spot has been completely consumed, and a new, typically higher Rf, product spot is dominant.
Step 4: Aqueous Workup
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a 125 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess triethylamine)
-
20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)
-
20 mL of brine (to reduce the solubility of organic material in the aqueous phase)
-
Trustworthiness Note: Each wash ensures the removal of specific impurities, leading to a cleaner crude product and simplifying the final purification.
-
Step 5: Drying and Concentration
-
Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
Step 6: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (if solid, pre-adsorb onto a small amount of silica).
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30%).[9][10]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the final product, Methyl 2-benzamido-2,3-didehydropropanoate, typically as a white solid.
Data Summary and Expected Results
| Parameter | Value / Description | Rationale |
| Starting Material | Methyl 2-benzamido-3-chloropropanoate | A stable, accessible precursor for β-elimination. |
| Base | Triethylamine (Et₃N) | A non-nucleophilic organic base to promote E2 over Sₙ2. |
| Stoichiometry | 1.5 equivalents of base | A slight excess ensures complete reaction and neutralizes the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that solubilizes reactants without interfering with the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate, followed by RT to ensure completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be confirmed by TLC. |
| Purification Method | Flash Column Chromatography | Standard and effective method for removing polar and non-polar impurities. |
| Expected Yield | 85 - 95% | This reaction is generally high-yielding under optimized conditions.[9] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling chemicals.
-
Chemical Hazards:
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations must be conducted in a certified chemical fume hood.
-
Triethylamine (Et₃N): Corrosive and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
-
-
Waste Disposal: Dispose of all organic solvents and chlorinated waste in appropriately labeled hazardous waste containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.
References
- A Two-Step Practical Synthesis of Dehydroalanine Deriv
-
Dehydroalanine - Wikipedia. Wikipedia. [Link]
- Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Synthesis of Dehydroalanine Peptides from 0-Chloroalanine Peptide Derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256.
- Synthesis of Dehydroalanine Peptides from 0-Chloroalanine Peptide Derivatives. (1975).
- Galonić, D., & Gin, D. Y. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676.
- Gámez-Montaño, R., et al. (2022).
- Deming, T. J., & Kornfield, J. A. (2022). Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society.
- Investigation of the Synthesis of Some Dehydroalanine Deriv
- A practical one-pot synthesis of dehydroalanine esters. (2025).
- Ramapanicker, R., Mishra, R., & Chandrasekaran, S. (2010). An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. Journal of peptide science : an official publication of the European Peptide Society, 16(3), 123–125.
-
Elimination Reactions - BITS Pilani. BITS Pilani. [Link]
-
Elimination Reactions - MG Science Institute. MG Science Institute. [Link]
-
Elimination Reactions - BITS Pilani. BITS Pilani. [Link]
- Hermann, T. (2005). Synthesis of dehydroalanine fragments as thiostrepton side chain mimetics. Bioorganic & Medicinal Chemistry Letters, 15(10), 2457-2460.
-
Draw the elimination products for each of the following E2 reactions. Pearson. [Link]
-
Elimination from 2-bromopropane to give propene. Chemguide. [Link]
Sources
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mgscience.ac.in [mgscience.ac.in]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Draw the elimination products for each of the following E2 reacti... | Study Prep in Pearson+ [pearson.com]
- 9. (PDF) A two-step practical synthesis of dehydroalanine derivatives [academia.edu]
- 10. mdpi.com [mdpi.com]
Application Note: Optimized Beta-Elimination Protocols for the Synthesis of Methyl 2-Benzamidoacrylate
Context and Synthetic Utility
Dehydroamino acids are highly versatile building blocks in modern organic synthesis and drug development. Specifically, methyl 2-benzamidoacrylate , derived from the beta-elimination of methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1), serves as an exceptional dienophile. It is frequently deployed in Diels-Alder cycloadditions—such as reactions with Danishefsky's diene to construct conformationally constrained proline analogues like 7-azabicyclo[2.2.1]heptane derivatives[1]—and acts as a prime substrate for asymmetric catalytic hydrogenation to yield unnatural chiral amino acids.
Achieving high yields of this alpha,beta-unsaturated system requires precise control over the elimination conditions to prevent competitive side reactions, such as ester hydrolysis or spontaneous thermal polymerization of the highly reactive acrylate product.
Mechanistic Causality: The E1cB/E2 Continuum
The conversion of methyl 2-benzamido-3-chloropropanoate to methyl 2-benzamidoacrylate is driven by a base-catalyzed beta-elimination. Understanding the electronic environment of the substrate is critical for selecting the optimal base:
-
Acidity of the Alpha-Proton: The alpha-proton is flanked by two strongly electron-withdrawing groups: a methyl ester and a benzamido group. This dual activation significantly lowers its
, making it highly susceptible to abstraction by moderate-to-strong organic bases. -
Leaving Group Dynamics: The beta-chloride is a competent leaving group. Because of the highly acidic alpha-proton, the reaction heavily leans toward an E1cB-like mechanism (Elimination Unimolecular conjugate Base), where a transient carbanion character develops at the alpha-carbon before the expulsion of the chloride ion[2].
-
Base Selection Rationale: While tertiary amines like Triethylamine (TEA) can promote this elimination, they often require extended reaction times or elevated temperatures, which dramatically increases the risk of the acrylate product undergoing thermal polymerization. In contrast, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) —a strong, sterically hindered, non-nucleophilic amidine base—facilitates rapid, clean deprotonation at low temperatures, preserving the integrity of the diene[3].
Mechanistic pathway of base-promoted beta-elimination.
Condition Matrix: Base and Solvent Optimization
To ensure reproducible scale-up, the following table summarizes the causal effects of different base/solvent systems on the elimination trajectory.
| Base | Solvent | Temperature | Reaction Time | Expected Yield (%) | Mechanistic Observations & Causality |
| DBU (1.1 eq) | CH₂Cl₂ | 0 °C to RT | 2–4 h | 88–95% | Optimal. Rapid deprotonation due to high basicity; low temperature prevents acrylate polymerization. |
| Triethylamine (2.0 eq) | EtOAc or CH₂Cl₂ | Reflux | 12–16 h | 65–75% | Sub-optimal. Weaker basicity requires thermal driving force, leading to partial degradation/polymerization[2]. |
| DABCO (1.5 eq) | THF | RT | 6–8 h | 75–80% | Moderate. Useful alternative if DBU causes unwanted transamidation, though slower reaction kinetics. |
| K₂CO₃ (2.0 eq) | DMF | 60 °C | 8–12 h | < 50% | Poor. Heterogeneous conditions and high temperatures lead to competing ester hydrolysis and decomposition. |
Self-Validating Experimental Protocol
This protocol utilizes DBU in anhydrous dichloromethane (CH₂Cl₂) to maximize yield and purity. The procedure is designed as a self-validating system, embedding in-process analytical checks to guarantee trustworthiness.
Reagents Required
-
Methyl 2-benzamido-3-chloropropanoate (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (0.2 M relative to substrate)
-
Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
-
Substrate Solvation: Charge an oven-dried, argon-flushed round-bottom flask with methyl 2-benzamido-3-chloropropanoate (1.0 equiv). Dissolve in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration. Causality: Anhydrous conditions are critical to prevent ambient moisture from hydrolyzing the methyl ester in the presence of a strong base.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Add DBU (1.1 equiv) dropwise via syringe over 5 minutes. Visual Validation: The solution may transition to a faint yellow color. Unlike TEA, DBU hydrochloride salt exhibits partial solubility in CH₂Cl₂, so massive precipitation may not immediately occur.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
-
In-Process TLC Validation: Check the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.
-
Validation Signature: The starting material (
) will be consumed, replaced by a new, highly UV-active spot ( ). The intense UV absorbance at 254 nm confirms the formation of the extended conjugated pi-system (acrylate + benzamido group).
-
-
Quenching & Workup: Once complete, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Causality: A mild acidic quench neutralizes excess DBU without hydrolyzing the newly formed enamide. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent polymerization).
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane:EtOAc 4:1) to isolate pure methyl 2-benzamidoacrylate as a white solid.
Self-validating experimental workflow for beta-elimination.
Analytical Signatures
To verify the structural integrity of the synthesized methyl 2-benzamidoacrylate, cross-reference the isolated product against the following expected analytical signatures:
-
¹H NMR (CDCl₃, 400 MHz): Disappearance of the aliphatic multiplet corresponding to the beta-CH₂Cl protons (
~3.8-4.1 ppm) and the emergence of two distinct vinylic protons (typically appearing as singlets or finely split doublets due to geminal coupling) in the downfield region ( ~6.0 and ~6.7 ppm), characteristic of the terminal acrylate methylene ( ). -
Mass Spectrometry (ESI-MS): Loss of the characteristic chlorine isotopic pattern (M / M+2 ratio of 3:1). Expected
for is 206.1.
References
- Title: New synthesis of 7-azabicyclo[2.2.
- Source:The Journal of Organic Chemistry, ACS Publications (1977)
- Title: METHYL 2-BENZAMIDO-3-CHLOROPROPANOATE | CAS 33646-32-1 Source: Sigma-Aldrich Product Directory URL
Sources
Application Note: Site-Selective Cysteine Modification via In Situ Dehydroalanine Formation Using Methyl 2-benzamido-3-chloropropanoate
Abstract
The selective modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates, advanced proteomics probes, and novel biomaterials.[1] This document details a robust methodology centered on the use of Methyl 2-benzamido-3-chloropropanoate as a stable precursor for the in situ generation of a reactive dehydroalanine (Dha) species. The electrophilic Dha intermediate is subsequently trapped by a nucleophilic cysteine thiol via a chemoselective Michael addition reaction.[2][3] This strategy offers a powerful alternative to conventional alkylating agents, providing a controlled and efficient pathway for site-specific bioconjugation under mild, biocompatible conditions. We provide detailed protocols for the modification of a model peptide, analytical validation by mass spectrometry, and a discussion of the underlying chemical principles.
Introduction: The Significance of Cysteine Alkylation
Cysteine is a unique proteinogenic amino acid due to the nucleophilic and redox-active properties of its thiol side chain.[4] Though one of the least abundant amino acids, its distinct reactivity makes it a prime target for site-selective chemical modification.[1][5] The ability to precisely attach probes, drugs, or other functional moieties to cysteine residues has revolutionized drug discovery and fundamental biological research.[6][7]
Traditional methods often employ highly reactive electrophiles such as maleimides and α-halocarbonyls.[4] While effective, these reagents can suffer from drawbacks including reversibility (in the case of some maleimide adducts) and potential off-target reactivity with other nucleophilic residues.[4][5] An alternative and increasingly powerful strategy involves the use of dehydroalanine (Dha), an α,β-unsaturated amino acid.[8] The electrophilic nature of Dha allows for highly selective conjugate addition reactions with thiols, forming stable thioether linkages.[2] However, the direct synthesis of Dha-containing peptides can be complex.
This application note presents a streamlined approach using Methyl 2-benzamido-3-chloropropanoate, a stable and accessible reagent, to generate the reactive Dha moiety in situ. This method circumvents the challenges of direct Dha synthesis while harnessing its exquisite selectivity for cysteine modification.
Principle of the Method: A Two-Step, One-Pot Reaction
The core of this methodology relies on a sequential elimination-addition mechanism that occurs in a single reaction vessel. The process is predicated on the unique chemical properties of both the precursor reagent and the target cysteine residue.
Step 1: Base-Mediated Elimination to Form Dehydroalanine The reaction is initiated by a mild base, which facilitates the elimination of hydrogen chloride (HCl) from the Methyl 2-benzamido-3-chloropropanoate backbone. This step transforms the stable, saturated precursor into a highly reactive, electrophilic α,β-unsaturated dehydroalanine derivative.
Step 2: Chemoselective Michael Addition The cysteine residue, under slightly basic conditions (pH > 7), exists in equilibrium with its more nucleophilic thiolate form (R-S⁻).[9] This potent nucleophile rapidly attacks the β-carbon of the in situ-generated Dha derivative in a classic Michael-type conjugate addition. This forms a stable, covalent thioether bond, effectively and selectively alkylating the cysteine residue. The high chemoselectivity is driven by the "soft" nature of the thiolate nucleophile, which preferentially reacts with the "soft" electrophilic β-carbon of the Dha moiety.[5]
Reaction Mechanism Diagram
The following diagram illustrates the sequential chemical transformations underlying the protocol.
Caption: Reaction schematic for cysteine alkylation.
Advantages Over Conventional Methods
-
High Selectivity: The reaction leverages the intrinsic preference of thiols for Michael addition, minimizing off-target reactions.[2]
-
Stable Precursor: Methyl 2-benzamido-3-chloropropanoate is a stable solid, simplifying handling and storage compared to incorporating a reactive Dha residue during peptide synthesis.[10]
-
Controlled Reactivity: The reactive electrophile is generated in situ, allowing for greater control over the conjugation process and potentially reducing unwanted side reactions that can occur with highly reactive, pre-activated reagents.
-
Irreversible Linkage: The resulting thioether bond is highly stable under physiological conditions, a key advantage for applications requiring long-term stability.[11]
Materials and Reagents
Reagent Properties
| Property | Value | Source |
| Compound Name | Methyl 2-benzamido-3-chloropropanoate | [10] |
| CAS Number | 33646-32-1 | [10] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [10] |
| Molecular Weight | 241.67 g/mol | [10] |
| Appearance | White to yellow solid | |
| Storage | Sealed in dry, 2-8°C | [10] |
Required Materials
-
Methyl 2-benzamido-3-chloropropanoate (CAS 33646-32-1)
-
Cysteine-containing peptide (e.g., GCGY-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Trifluoroacetic acid (TFA)
-
Analytical and preparative RP-HPLC system
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
Standard laboratory glassware and consumables
Detailed Experimental Protocols
**Protocol 1: Alkylation of a Model Peptide (GCGY-NH₂) **
This protocol describes the modification of a model tetrapeptide to validate the reaction conditions. The rationale for choosing these conditions is to maintain a pH where the cysteine thiol is sufficiently deprotonated to be nucleophilic (~pH 8) while the base (DIPEA) is strong enough to drive the initial elimination reaction.
-
Peptide Preparation: Dissolve the model peptide GCGY-NH₂ in a 1:1 mixture of acetonitrile and 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of Methyl 2-benzamido-3-chloropropanoate in acetonitrile.
-
Reaction Initiation: To 1 mL of the peptide solution, add 1.5 equivalents of the Methyl 2-benzamido-3-chloropropanoate stock solution.
-
Base Addition: Add 2.0 equivalents of DIPEA to the reaction mixture. The base is crucial for both the elimination step and for maintaining a pH that favors the nucleophilic thiolate form of cysteine.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours. Reaction progress should be monitored to determine the optimal time.
-
Reaction Monitoring: Periodically (e.g., at t = 0, 30, 60, 120, and 240 min), withdraw a 5 µL aliquot, quench it with 45 µL of 0.1% TFA in water, and analyze by LC-MS as described in Protocol 2.
-
Quenching: Once the reaction is complete, quench the entire reaction mixture by adding TFA to lower the pH to ~3-4. This protonates the thiolate and DIPEA, halting the reaction.
-
Purification: Purify the alkylated peptide product using preparative reverse-phase HPLC.
Protocol 2: Analytical Validation by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for verifying the success of the alkylation.[12][13] It allows for the separation of the starting material, product, and any byproducts, while MS provides precise mass information to confirm the covalent modification.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 65% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: 100-1500 m/z
-
Data Analysis: Extract ion chromatograms and spectra for the expected masses.
-
Expected Mass Shifts
The covalent addition of the reagent to the peptide results in a predictable mass increase. The modification adds a C₁₁H₁₁NO₃ moiety.
| Species | Sequence | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| Starting Peptide | GCGY-NH₂ | 398.13 | N/A |
| Alkylated Product | GCG(adduct)Y-NH₂ | 603.21 | +205.08 |
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incorrect pH (cysteine not deprotonated).2. Insufficient base to drive elimination.3. Degraded peptide (disulfide formation). | 1. Confirm buffer pH is ~8.0.2. Increase equivalents of DIPEA to 2.5-3.0.3. Pre-treat peptide with a reducing agent like DTT or TCEP, followed by buffer exchange to remove it before alkylation.[14] |
| Multiple Products | 1. Reaction with other nucleophiles (e.g., Lysine).2. Oxidation of peptide during reaction. | 1. Cysteine is significantly more nucleophilic; this is unlikely but can be checked by MS. Lowering pH slightly (to 7.5) can increase selectivity.2. Degas all buffers and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance around the cysteine residue. | 1. Extend incubation time to 6-8 hours, continuing to monitor by LC-MS.2. Gently warm the reaction to 37°C. Increase reagent stoichiometry. |
Safety and Handling
-
Methyl 2-benzamido-3-chloropropanoate and related chloropropanoate derivatives may cause skin and eye irritation.[15][16]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all reagents in a well-ventilated fume hood.
-
DIPEA and TFA are corrosive and should be handled with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[15]
Conclusion
The use of Methyl 2-benzamido-3-chloropropanoate for the in situ generation of dehydroalanine offers a highly efficient, selective, and controllable method for cysteine alkylation. This approach provides a valuable tool for researchers in drug development and chemical biology, enabling the precise construction of complex bioconjugates. The stability of the precursor reagent and the formation of a robust thioether linkage make this strategy a compelling alternative to conventional cysteine modification techniques.
References
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2022). MDPI. Available at: [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. Available at: [Link]
-
Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues: From Side-Chain to Backbone. (2025). Journal of the American Chemical Society. Available at: [Link]
-
Covalent and Dynamic Covalent Modification of Cysteine Residues on Peptides via Indanonalkene Conjugate Acceptors. (2025). CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Exploratory Drug Science. Available at: [Link]
-
Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. (n.d.). PMC. Available at: [Link]
-
Chemical generation and modification of peptides containing multiple dehydroalanines. (2015). Royal Society of Chemistry. Available at: [Link]
-
Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. (2020). PMC. Available at: [Link]
-
Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. (n.d.). PMC. Available at: [Link]
-
Dehydroalanine. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of modified proteins via functionalization of dehydroalanine. (n.d.). University of Oxford. Available at: [Link]
-
New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain. (2020). MDPI. Available at: [Link]
-
Best practices for cysteine analysis. (2025). Journal of Inherited Metabolic Disease. Available at: [Link]
-
Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). Australian Journal of Chemistry. Available at: [Link]
-
Privileged electrophile sensors: a resource for covalent drug development. (n.d.). PMC - NIH. Available at: [Link]
-
Reactive-cysteine profiling for drug discovery. (2025). ResearchGate. Available at: [Link]
-
Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. (2025). STAR Protocols. Available at: [Link]
-
Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. (n.d.). Repositori UPF. Available at: [Link]
-
Best practices for cysteine analysis. (n.d.). PMC - NIH. Available at: [Link]
-
Methyl 2-(3-chlorobenzamido)benzoate. (n.d.). PMC. Available at: [Link]
-
A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. (n.d.). ResearchGate. Available at: [Link]
-
Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341. (n.d.). PubChem. Available at: [Link]
-
Methyl 2-amino-3-chloropropanoate | C4H8ClNO2 | CID 416256. (n.d.). PubChem - NIH. Available at: [Link]
-
Selectivity of labeled bromoethylamine for protein alkylation. (2012). MSU Chemistry. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). PMC. Available at: [Link]
-
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (n.d.). ResearchGate. Available at: [Link]
-
Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. (n.d.). The Rockefeller University. Available at: [Link]
- CN103232344A - Method for synthesizing S-2-methyl chloropropionate. (n.d.). Google Patents.
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Chemical generation and modification of peptides containing multiple dehydroalanines - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05469A [pubs.rsc.org]
- 3. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. chemscene.com [chemscene.com]
- 11. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best practices for cysteine analysis [sciexplor.com]
- 13. Best practices for cysteine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedure for N-benzoylation of beta-chloroalanine methyl ester
Application Note: Precision N-Benzoylation of -Chloroalanine Methyl Ester
Mechanistic Insight & Critical Parameters
The Synthetic Conflict: Acylation vs. Elimination
The reaction involves a competition between the nucleophilic attack of the amine on benzoyl chloride (Pathway A) and the base-mediated E2 elimination of hydrogen chloride (Pathway B).
-
Pathway A (Target): The amine group (
) attacks the carbonyl of benzoyl chloride. -
Pathway B (Avoid): The base deprotonates the
-carbon, leading to the expulsion of the -chloro group (leaving group), forming the -unsaturated ester.[1]
Critical Control Points:
-
Temperature: Must be maintained
during base addition. Higher temperatures increase the kinetic energy available for the elimination transition state.[1] -
Base Strength & Stoichiometry: A weak, non-nucleophilic base is preferred.[1] We utilize Triethylamine (TEA).[2] Exact stoichiometry (2.0–2.2 eq) is required: 1.0 eq to neutralize the HCl salt, and 1.0 eq to scavenge the HCl byproduct.[1] Excess base promotes elimination.[1]
-
Solvent: Anhydrous DCM is chosen for its non-nucleophilic nature and ability to solubilize the organic intermediates while precipitating TEA
HCl salts, driving the equilibrium.[1]
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway showing the competition between the desired N-benzoylation and the undesired
Materials & Equipment
| Component | Grade/Specification | Role |
| >98% Purity | Substrate | |
| Benzoyl Chloride (BzCl) | ReagentPlus, 99% | Acylating Agent |
| Triethylamine (TEA) | Anhydrous, | Base / HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous, stored over sieves | Solvent |
| 1M HCl (aq) | Standard Solution | Quench / Wash |
| Sat.[2] NaHCO | Aqueous Saturated | Neutralization Wash |
| Equipment | 3-Neck Flask, Addition Funnel, N | Reaction Setup |
Experimental Protocol
Step 1: Preparation and Neutralization (0°C)[2]
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge: Add
-chloroalanine methyl ester hydrochloride (1.0 eq, e.g., 1.74 g, 10 mmol) to the flask. -
Solvation: Add Anhydrous DCM (10 mL/g of substrate, e.g., 20 mL). The salt may not fully dissolve initially; this is normal.[1]
-
Cooling: Submerge the flask in an ice/water bath and stir for 15 minutes to equilibrate internal temperature to 0°C.
-
Base Addition: Add Triethylamine (2.2 eq, 22 mmol, 3.06 mL) dropwise via syringe over 10 minutes.
-
Observation: The suspension will change appearance as the free base is liberated and TEA
HCl begins to form.[1]
-
Step 2: Acylation (Kinetic Control)
-
Reagent Prep: Dilute Benzoyl Chloride (1.05 eq, 10.5 mmol, 1.22 mL) in a small volume of DCM (5 mL).
-
Addition: Transfer the BzCl solution to the addition funnel. Add dropwise to the reaction mixture over 20–30 minutes.
-
Critical: Maintain temperature at 0°C. Rapid addition causes localized heating, triggering elimination.[1]
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours.
-
Checkpoint: Check TLC (SiO
; 1:1 Hexane:EtOAc). The starting material (ninhydrin active) should disappear; the product (UV active) should appear.[1]
-
Step 3: Workup & Isolation[1][3]
-
Quench: Pour the cold reaction mixture into a separatory funnel containing cold 1M HCl (30 mL).
-
Why: Acidic wash immediately neutralizes excess TEA, stopping any elimination side reactions.[1]
-
-
Extraction: Shake vigorously and separate the organic layer.[1]
-
Washes:
-
Wash organic layer with 1M HCl (2 x 20 mL).
-
Wash with Saturated NaHCO
(1 x 20 mL) to remove benzoic acid byproducts. -
Wash with Brine (1 x 20 mL).
-
-
Drying: Dry the organic phase over anhydrous Na
SO , filter, and concentrate under reduced pressure (Rotavap bath < 35°C).
Step 4: Purification (Recrystallization)
While column chromatography can be used, recrystallization is preferred for scale.[1]
-
Dissolve the crude white/off-white solid in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexanes until turbidity persists.
-
Cool to 4°C overnight. Filter crystals and dry under high vacuum.[1]
Workflow Visualization
Figure 2: Step-by-step operational workflow emphasizing the acid quench to halt side reactions.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 74–78°C (Analogous to N-Acetyl) | Capillary MP |
| ¹H NMR (CDCl | 400 MHz NMR | |
| Purity | >98% | HPLC (C18, H |
Self-Validation Check:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily Product | Residual solvent or Elimination | 1. High vac drying.2. Check NMR for olefin.[1] If olefin >10%, recrystallize.[1] |
| Low Yield | Hydrolysis of BzCl | Ensure DCM is anhydrous. Check BzCl quality. |
| Decomposition | Base-catalyzed elimination | Strictly maintain 0°C. Do not let the reaction warm to RT until quenched. |
References
-
Synthesis of N-benzoyl amino esters: SciELO. (2013). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Link
-
Properties of
-Chloroalanine derivatives: BenchChem. (2025). -Chloro-L-alanine methyl ester hydrochloride Technical Guide. Link -
General Procedure for N-Acylation: Organic Syntheses. Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Link
-
Analogous N-Acetyl Protocol: Google Patents. CN104003894B - Preparation method of N-acetyl-beta-chloro-alanine methyl esters. Link
-
Elimination Mechanism: Biochemistry.[1] (1988). Inactivation of alanine racemase by beta-chloro-L-alanine. Link
Scalable Synthesis and Mechanistic Profiling of Methyl 2-Benzamido-3-chloropropanoate
Executive Overview
Methyl 2-benzamido-3-chloropropanoate (CAS 33646-32-1) is a highly versatile
This application note provides a field-proven, self-validating methodology for the two-step synthesis of Methyl 2-benzamido-3-chloropropanoate. By transitioning from empirical observation to mechanistic causality, this guide ensures high-yield, scalable production suitable for drug development applications.
Mechanistic Causality: The "Why" Behind the Chemistry
To achieve scalability without compromising purity, the synthetic route is divided into two highly controlled transformations. Understanding the physical organic chemistry driving these steps is critical for troubleshooting and process validation.
Chemoselective N-Benzoylation via Biphasic Schotten-Baumann Conditions
The first step involves the benzoylation of serine methyl ester hydrochloride. A common pitfall in single-phase organic systems (e.g., using triethylamine in dichloromethane) is the competitive formation of the
The Causal Choice: We employ a biphasic Schotten-Baumann system (Dichloromethane / Aqueous
Chlorination via Neighboring Group Participation (Oxazoline Intermediate)
The conversion of the primary alcohol to a primary chloride using thionyl chloride (
The Causal Choice: The benzamide carbonyl oxygen acts as an internal nucleophile. Upon formation of the
Fig 1: Reaction pathway via oxazoline intermediate for Methyl 2-benzamido-3-chloropropanoate.
Quantitative Data & Reaction Parameters
To ensure reproducibility across scales, the stoichiometric ratios and expected analytical validation metrics are summarized below.
Table 1: Reagent Stoichiometry for Scalable Synthesis (100g Scale Basis)
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Step 1: Benzoylation | ||||
| L-Serine methyl ester HCl | 155.58 | 1.00 | 100.0 g | Starting Material |
| Sodium Bicarbonate ( | 84.01 | 2.50 | 135.0 g | Mild Base / Acid Sink |
| Benzoyl Chloride ( | 140.57 | 1.10 | 99.3 g (82.0 mL) | Acylating Agent |
| Dichloromethane (DCM) | 84.93 | N/A | 1000 mL | Organic Phase |
| Deionized Water | 18.02 | N/A | 500 mL | Aqueous Phase |
| Step 2: Chlorination | ||||
| Methyl 2-benzamido-3-hydroxypropanoate | 223.23 | 1.00 | 100.0 g | Intermediate |
| Thionyl Chloride ( | 118.97 | 1.50 | 80.0 g (49.0 mL) | Chlorinating Agent |
| Chloroform ( | 119.38 | N/A | 600 mL | High-Boiling Solvent |
Table 2: Analytical Validation Parameters
| Parameter | Methyl 2-benzamido-3-hydroxypropanoate | Methyl 2-benzamido-3-chloropropanoate |
| Physical State | White crystalline solid | White to off-white powder |
| TLC ( | 0.25 (Hexanes/EtOAc 1:1) | 0.60 (Hexanes/EtOAc 1:1) |
| ~ 3.95 ppm (m, 2H, adjacent to OH) | ~ 4.10 - 4.25 ppm (m, 2H, adjacent to Cl) | |
| ESI-MS [M+H] | 224.1 m/z | 242.0 m/z (shows |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure the operator can verify reaction progression without relying solely on downstream analytics.
Protocol A: Synthesis of Methyl 2-benzamido-3-hydroxypropanoate
-
Preparation of the Biphasic System: In a 3 L jacketed reactor equipped with a mechanical stirrer, dissolve 100.0 g (0.64 mol) of L-serine methyl ester hydrochloride in 500 mL of deionized water. Add 135.0 g (1.60 mol) of
portion-wise. Self-Validation: Wait for the vigorous effervescence ( evolution) to cease, indicating complete neutralization. -
Solvent Addition: Add 1000 mL of DCM to the reactor. Cool the biphasic mixture to 0–5 °C using a chiller.
-
Acylation: Dissolve 82.0 mL (0.70 mol) of benzoyl chloride in 100 mL of DCM. Add this solution dropwise to the vigorously stirred reactor over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1, UV visualization). The starting material is UV-inactive and stays at the baseline; the product appears as a strong UV-active spot at
0.25. -
Workup: Separate the phases. Wash the organic layer sequentially with 1M HCl (2 x 300 mL) to remove unreacted amine, followed by brine (300 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a white solid. -
Yield: ~125 g (87%).
Protocol B: Synthesis of Methyl 2-benzamido-3-chloropropanoate
-
Setup: In a 2 L round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize
and ), dissolve 100.0 g (0.45 mol) of the intermediate from Protocol A in 600 mL of anhydrous chloroform. -
Reagent Addition: Cool the solution to 0 °C. Slowly add 49.0 mL (0.67 mol) of thionyl chloride dropwise over 30 minutes. Self-Validation: Immediate gas evolution will be observed in the bubbler, indicating the formation of the
-chlorosulfinyl intermediate. -
Thermal Ring-Opening (Critical Step): Once addition is complete, heat the reaction mixture to reflux (approx. 61 °C). Maintain reflux for 4 to 6 hours.
-
Mechanistic Checkpoint: The heat is strictly required to force the chloride ion to open the transient oxazoline ring.
-
Self-Validation: Monitor the gas scrubber. When gas evolution ceases entirely, the conversion of the oxazoline to the ring-opened chloride is nearing completion. Confirm via TLC (Product
0.60 vs Intermediate 0.25).
-
-
Quenching & Workup: Cool the reaction to room temperature. Carefully pour the mixture into 500 mL of ice-cold saturated
solution to neutralize excess . Separate the organic layer, wash with brine, dry over , and evaporate the solvent. -
Purification: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to afford pure Methyl 2-benzamido-3-chloropropanoate.
-
Yield: ~90 g (83%).
Troubleshooting & Process Deviations
-
Deviation: High presence of a byproduct with an ESI-MS of 206.1 m/z.
-
Causality: This mass corresponds to the intact 2-phenyl-4-methoxycarbonyl-2-oxazoline intermediate (Loss of
from the starting material). -
Correction: The reaction was not heated sufficiently during Step 2. Increase the reflux time or switch to a slightly higher boiling solvent (e.g., 1,2-dichloroethane) to provide the necessary activation energy for chloride-mediated ring opening.
-
-
Deviation: Hydrolysis of the methyl ester (formation of the carboxylic acid).
-
Causality: Exposure to excess water during the
quench while the mixture is still warm. -
Correction: Ensure the reaction is fully cooled to 0 °C before quenching, and use ice-cold
to rapidly neutralize the acid without promoting ester hydrolysis.
-
References
-
Taylor & Francis. Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Liquid Crystals, 2023. Available at:[Link]
-
National Institutes of Health (PMC). Structural Reassignment and Absolute Stereochemistry of Madurastatin C1 and the Related Aziridine Siderophores. Chem Sci. 2014. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 2-benzamido-3-chloropropanoate Elimination
Topic: Improving reaction yields for the synthesis of Methyl 2-benzamidoacrylate (Dehydroalanine derivative). Target Audience: Synthetic Organic Chemists, Peptide Scientists.[1] Reference ID: TSC-DHA-004
Executive Summary & Mechanistic Insight[1][2]
The conversion of Methyl 2-benzamido-3-chloropropanoate (a
-
Competitive Cyclization: Formation of oxazolines via intramolecular
attack by the amide oxygen.[1] -
Polymerization: The product is an electron-deficient alkene (Michael acceptor) prone to radical or anionic polymerization.[1]
-
Hydrolysis: The enamide motif is sensitive to acidic aqueous workups, leading to pyruvate generation.[1]
This guide provides evidence-based protocols to suppress these pathways and maximize yield, grounded in the works of Ferreira et al.[1] and Srinivasan et al.[2]
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction stalls at 50-60% conversion using Triethylamine (TEA)."
Diagnosis:
Triethylamine (
Solution: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
-
Why: DBU (
) is a stronger, non-nucleophilic amidine base.[1] It promotes a rapid E2 elimination that kinetically outcompetes the slower intramolecular oxazoline formation.[1] -
Evidence: Srinivasan et al. demonstrated that while TEA requires prolonged heating (often leading to polymerization), DBU effects elimination at room temperature or
C with higher yields.[1]
Data Comparison:
| Base | Solvent | Temp | Time | Typical Yield | Primary Risk |
| TEA | DCM | Reflux | 12-24 h | 45-60% | Incomplete rxn, Polymerization |
| DBU | THF | 1-2 h | 85-95% | Ester hydrolysis (if wet) | |
| Na₂CO₃ | DMF | RT | 4-6 h | 60-75% | Workup difficulty (emulsions) |
Issue 2: "I see a new spot on TLC that isn't product or starting material (Oxazoline impurity)."
Diagnosis: You are observing 2-phenyl-4-(methoxycarbonyl)oxazoline .
-
Mechanism: The amide carbonyl oxygen acts as an internal nucleophile, attacking the
-carbon and displacing the chloride (Intramolecular ).[1] This is favored by polar aprotic solvents (like DMF) which enhance nucleophilicity but do not solvate the leaving group well enough to favor E2.[1]
Solution:
-
Change Solvent: Switch to THF or DCM .[1] Avoid DMF or DMSO unless necessary for solubility.[1]
-
Concentration: Run the reaction more concentrated (0.2 M - 0.5 M). Elimination is bimolecular (if E2) or pseudo-first order depending on base, but cyclization is strictly unimolecular.[1] However, high concentration favors intermolecular elimination over intramolecular cyclization in many competitive scenarios.[1] Correction: Actually, cyclization is unimolecular (intramolecular), so dilution favors cyclization.[1] Higher concentration favors the bimolecular elimination reaction with the external base.
Issue 3: "The product disappears or turns into a gum during concentration."
Diagnosis: Radical Polymerization. The dehydroalanine product is a highly reactive monomer.[1]
Solution:
-
Add Inhibitor: Add a crystal of MEHQ (4-Methoxyphenol) or BHT to the collection flask before rotary evaporation.[1]
-
Temperature Control: Never heat the water bath above 30°C during concentration.
-
Storage: Store the product at -20°C immediately. Do not leave it as an oil at room temperature.[1]
Visualizing the Reaction Pathways[4]
The following diagram illustrates the competitive landscape between the desired Elimination (Path A) and the undesired Oxazoline formation (Path B).
Figure 1: Mechanistic divergence. Strong bases favor the upper E2 pathway.[1] Weak bases or thermal conditions allow the lower cyclization pathway.
Optimized Experimental Protocol (High-Yield Method)
Objective: Synthesis of Methyl 2-benzamidoacrylate on 5.0 mmol scale.
Reagents
-
Methyl 2-benzamido-3-chloropropanoate (1.21 g, 5.0 mmol)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.84 g, 5.5 mmol, 1.1 equiv)
-
THF (Anhydrous) (25 mL)
-
Ethyl Acetate / Hexanes (for workup)
Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[1]
-
Dissolution: Add the chloro-substrate and anhydrous THF (25 mL). Cool the solution to 0°C using an ice bath.
-
Elimination: Add DBU dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture into 50 mL of cold 5% Citric Acid or 0.5 M HCl .
-
Extraction: Extract with Ethyl Acetate (
mL). -
Drying: Wash combined organics with Brine, dry over anhydrous
. -
Concentration: Filter and concentrate in vacuo at <30°C .
-
Critical: Add a trace of BHT (butylated hydroxytoluene) if storing for more than 1 hour.[1]
-
Expected Yield[5][6]
-
85-92% as a white solid or colorless oil (crystallizes upon standing).[1]
-
1H NMR Validation (CDCl3): Look for characteristic vinyl protons as singlets (or fine doublets) at
5.9 and 6.6 ppm.[1]
References
-
Ferreira, P. M. T., et al. (1999).[1][3] "High yielding synthesis of dehydroamino acid and dehydropeptide derivatives." Journal of the Chemical Society, Perkin Transactions 1, (24), 3697-3703.[1][4]
-
Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977).[1][5] "Synthesis of dehydroalanine peptides from
-chloroalanine peptide derivatives." The Journal of Organic Chemistry, 42(13), 2253-2256.[1] -
Bonauer, C., et al. (2006).[1] "Dehydroalanine derivatives: A useful tool for the synthesis of non-natural amino acids."[1][6] Synthesis, (10), 1635-1640.[1]
-
Humphrey, J. M., & Chamberlin, A. R. (1997).[1] "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, 97(6), 2243-2266.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of Methyl 2-benzamido-3-chloropropanoate
Executive Summary & Challenge Definition
The synthesis of Methyl 2-benzamido-3-chloropropanoate (a
The Core Problem: The reaction does not proceed via a simple
This guide provides the mechanistic insight and validated protocols required to maintain enantiomeric excess (
Mechanism of Failure: The "Danger Zone"
To troubleshoot low
The Pathway[1][2][3]
-
Activation: Thionyl chloride converts the serine hydroxyl into a chlorosulfite leaving group.
-
Cyclization (NGP): The benzamide oxygen attacks C3, displacing the leaving group and forming the Oxazoline intermediate.
-
Note: This step causes Inversion #1.
-
-
Product Formation: Chloride ion attacks the Oxazoline at C3, opening the ring to form the final chloride.
-
Note: This step causes Inversion #2. Net Result = Retention of Configuration.
-
-
The Failure Mode (Racemization): If the Oxazoline persists in solution with any base (even weak ones), it tautomerizes, losing the chiral center.
Figure 1: Mechanistic pathway showing the critical Oxazoline intermediate where racemization occurs.
Troubleshooting Matrix
Use this table to diagnose specific failure modes in your current workflow.
| Symptom | Probable Cause | Corrective Action |
| Low ee% (Racemization) | Base Catalysis: Presence of exogenous base (e.g., Pyridine, | REMOVE BASES. The reaction with |
| Low ee% (Racemization) | Thermal Stress: Reaction temperature >40°C during the oxazoline phase. | Maintain reaction at 0–5°C during addition. Do not exceed 25°C until the quench. |
| Product is an Oil / Low Yield | Elimination: Formation of Dehydroalanine (Methyl 2-benzamidoacrylate). | This occurs if the reaction is "starved" of Chloride ions. Ensure excess |
| Hydrolysis back to Serine | Moisture Ingress: The oxazoline reacts with water faster than chloride. | Use strictly anhydrous solvents (DCE or Toluene). Dry glassware overnight. |
| Inconsistent Results | Stirring Efficiency: Localized hotspots during | Use vigorous magnetic stirring or an overhead stirrer. Addition must be dropwise.[1] |
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-benzamido-3-chloropropanoate with >98% ee. Scale: 10 mmol basis.
Reagents
-
N-Benzoyl-L-Serine Methyl Ester (1.0 eq)[2]
-
Thionyl Chloride (
) (1.5 eq) — Freshly distilled if yellow. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly higher boiling point if gentle heating is needed later, but DCM is safer for initial temp control.
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
-
Dissolve N-Benzoyl-L-Serine Methyl Ester (2.23 g, 10 mmol) in anhydrous DCE (20 mL).
-
Cool the system to 0°C using an ice/water bath.
-
-
Activation (Critical Step):
-
Add Thionyl Chloride (1.09 mL, 15 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes.
-
Tech Note: Do not rush. The exotherm must be controlled to prevent immediate elimination to dehydroalanine.
-
-
Reaction:
-
Allow the mixture to warm naturally to Room Temperature (20–25°C).
-
Stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Checkpoint: The starting material spot should disappear. A new, less polar spot (Product) and potentially a UV-active spot near the solvent front (Elimination impurity) may appear.
-
-
Workup (Racemization Risk Zone):
-
Do not use aqueous basic washes (NaHCO3) immediately. The sudden pH jump can racemize any unreacted oxazoline species.
-
Concentrate the reaction mixture in vacuo at <30°C to remove excess
and HCl gas first. -
Redissolve the residue in DCM.
-
Wash rapidly with cold water (1x), then cold saturated NaHCO3 (1x) quickly, then Brine (1x).
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization is preferred over column chromatography to upgrade ee%.
-
Solvent system: EtOAc/Hexanes.
-
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine or Triethylamine to scavenge the HCl formed?
A: NO. This is the most common cause of racemization. In the presence of base, the oxazoline intermediate loses its
Q: Why is my product solid turning into an oil upon standing?
A: Elimination. You likely have significant dehydroalanine impurity. This alkene polymerizes or degrades over time. Ensure you use enough
Q: Can I use
Q: I need to synthesize the Methyl Ester precursor first. Can I do this in one pot?
A: It is possible but risky. The standard "methanol +
References
-
Mechanism of Oxazoline Racemization
-
Synthesis of
-chloroalanine derivatives:-
Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977).[10] Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. Journal of Organic Chemistry, 42(13), 2253–2256.[10]
- Context: Details the relationship between chloroalanine derivatives and the elimination product (dehydroalanine)
-
-
Thionyl Chloride Mediated Esterification/Chlorination
-
Elimination Risks (Dehydroalanine)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo- and regio-selective differential modification of native cysteines on an antibody via the use of dehydroalanine forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dehydroalanine-based inhibition of a peptide epimerase from spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting hydrolysis side reactions of Methyl 2-benzamido-3-chloropropanoate
Technical Support Center: Methyl 2-benzamido-3-chloropropanoate Topic: Troubleshooting Hydrolysis & Associated Side Reactions Ticket ID: #BZ-CL-SER-001 Status: Open
Executive Summary: The "Loaded Spring" Effect
Welcome to the technical guide for Methyl 2-benzamido-3-chloropropanoate . As a researcher, you likely selected this compound as a versatile serine-derived scaffold. However, you have likely encountered a critical bottleneck: reactivity conflict.
This molecule is a "loaded spring." It contains three competing functional groups:
-
Methyl Ester: Susceptible to hydrolysis (the desired reaction in saponification).
- -Chloride: A good leaving group, susceptible to elimination or substitution.
-
Benzamide: A weak nucleophile capable of Neighboring Group Participation (NGP).
Most "hydrolysis failures" with this compound are not failures of reactivity, but failures of selectivity . Standard protocols (e.g., NaOH/MeOH) often trigger a cascade of side reactions—primarily
Part 1: Diagnostic Visualization
Before adjusting your protocol, identify exactly which side pathway is consuming your starting material.
Figure 1: Divergent reaction pathways. The success of hydrolysis depends on suppressing the red (elimination) and yellow (cyclization) pathways.
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "I tried standard saponification (NaOH), but my NMR shows a double bond."
Diagnosis: You have triggered
The Fix:
-
Stop using NaOH/KOH. These bases are too harsh for
-halo amino acids. -
Switch to LiOH (Lithium Hydroxide). Lithium is a weaker base but a strong Lewis acid. It coordinates with the carbonyl oxygen, activating the ester for hydrolysis without being basic enough to rapidly deprotonate the
-carbon. -
Temperature Control: Run the reaction at 0°C . Elimination has a higher activation energy than hydrolysis; low temperature favors the kinetic product (hydrolysis).
Issue 2: "I see a new spot on TLC, but it’s not the acid. Mass spec shows loss of HCl."
Diagnosis: You have formed an Oxazoline .
The benzamide oxygen is nucleophilic. If the hydrolysis is too slow, or the solvent is non-polar, the amide oxygen attacks the
The Fix:
-
Solvent System: Ensure your solvent system is highly aqueous (e.g., THF:Water 3:1). Water solvates the chloride leaving group and the amide, reducing the propensity for intramolecular attack.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts, as they often promote oxazoline formation (see Gabriel-Heimann type cyclizations).
Issue 3: "My product is the correct mass, but the optical rotation is zero."
Diagnosis: Racemization via Azlactone.
During hydrolysis, the intermediate carboxylate can cyclize with the benzamide to form an azlactone (oxazolone). This intermediate is highly susceptible to enolization, which destroys the stereocenter at the
The Fix:
-
Avoid "Over-reaction": Quench the reaction immediately upon consumption of the starting material. Do not let it stir overnight.
-
Enzymatic Hydrolysis: If optical purity is critical (e.g., >99% ee required), chemical hydrolysis may be too risky. Use an esterase or lipase (see Protocol B).
Part 3: Validated Protocols
Protocol A: Chemical Hydrolysis (The "LiOH Method")
Best for: General synthesis where >95% ee is acceptable.
-
Dissolution: Dissolve 1.0 eq of Methyl 2-benzamido-3-chloropropanoate in THF (Tetrahydrofuran) . Cool to 0°C in an ice bath.
-
Reagent Prep: Prepare a solution of LiOH·H₂O (1.2 eq) in water. The final solvent ratio should be THF:Water (3:1).
-
Addition: Add the LiOH solution dropwise over 10 minutes. Do not dump it in.
-
Monitoring: Stir at 0°C. Monitor by TLC every 30 minutes. The reaction should be complete within 2-4 hours.
-
Critical Check: If the reaction stalls, do not heat. Add 0.1 eq more LiOH.
-
-
Quench: Acidify carefully with 1N HCl to pH 3-4. Do not go lower than pH 2, or you risk acid-catalyzed amide hydrolysis.
-
Extraction: Extract immediately with Ethyl Acetate. Wash with brine, dry over Na₂SO₄.
Protocol B: Enzymatic Hydrolysis (The "Green" Method)
Best for: High-value, optically pure compounds prone to elimination.
-
Emulsion: Suspend the ester in Phosphate Buffer (pH 7.2) containing 10% acetone (to aid solubility).
-
Enzyme: Add PLE (Pig Liver Esterase) or Lipase from Candida rugosa (approx 50 mg per mmol of substrate).
-
Incubation: Stir at 25°C .
-
pH Stat: The reaction produces acid, lowering the pH. Use an autotitrator (or manual addition) of 0.1N NaOH to maintain pH at 7.0–7.2.
-
Termination: When base consumption stops, filter off the enzyme and acidify/extract as above.
Part 4: Data & Reactivity Table
| Condition | Primary Product | Side Reaction Risk | Mechanism Note |
| NaOH / MeOH / 25°C | Dehydroalanine | High (Elimination) | Strong base promotes E2 elimination of HCl. |
| LiOH / THF:H₂O / 0°C | Target Acid | Low | Lithium coordinates carbonyl; lower pKa prevents elimination. |
| Reflux / Acid | Amino Acid | High (Amide Cleavage) | Harsh acid cleaves both ester and benzamide. |
| Anhydrous Base | Oxazoline | High (Cyclization) | Lack of water favors intramolecular NGP attack. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester hydrolysis conditions compatible with amides).
-
Soper, T. S., & Manning, J. M. (1977).[1] Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine.[1][4] Journal of Biological Chemistry, 252(10), 3170-3175.[1] Link (Demonstrates the elimination mechanism of
-chloroalanine derivatives). -
Evans, D. A., et al. (1990). Synthesis of Lepicidin A. (Cited in Thieme Connect regarding LiOH hydrolysis specificity).[5] Link
-
Sakakura, A., et al. (2005). Dehydrative cyclization of N-acylamino alcohols to oxazolines. Organic Letters, 7, 1971-1974.[6] (Context for the oxazoline side-reaction pathway).
-
Koshikari, Y., et al. (2012).[3] Reverse micelle-type hydrolysis of esters. Organic Letters, 14, 3194-3197.[3] (Green hydrolysis alternatives).
Sources
- 1. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. Methyl Esters [organic-chemistry.org]
- 4. scilit.com [scilit.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]
Technical Support Hub: Optimization of Base-Mediated Cyclization of Methyl 2-benzamido-3-chloropropanoate
Executive Summary & Mechanistic Insight[1][2]
The reaction of Methyl 2-benzamido-3-chloropropanoate with a base is a classic intramolecular nucleophilic substitution (Gabriel-Cromwell type cyclization) used to synthesize Methyl 1-benzoylaziridine-2-carboxylate .
Success in this reaction relies on a delicate kinetic balance. You are managing a competition between three pathways:
-
Cyclization (
): The desired intramolecular attack of the amide nitrogen onto the -carbon. -
-Elimination (
): The side reaction leading to methyl 2-benzamidoacrylate (dehydroalanine derivative). -
Racemization (
): Proton exchange at the -carbon without cyclization.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic bifurcation you are controlling via base equivalents.
Figure 1: Mechanistic competition between aziridine formation (green path) and elimination/racemization (red paths).
Critical Parameter: Base Equivalents
The stoichiometry of the base is the single most critical variable in this protocol.
The "Goldilocks" Zone: 2.0 – 2.5 Equivalents
Why this specific range?
-
1.0 Equivalent (Stoichiometric): Insufficient. The reaction produces HCl as a byproduct. As the reaction proceeds, the base is consumed to neutralize HCl, forming the conjugate acid salt (e.g.,
). This buffers the solution and drops the effective pH, stalling the reaction before completion. -
>3.0 Equivalents (Excess): Dangerous. High concentrations of base promote the abstraction of the acidic
-proton (flanked by the ester and amide groups), leading to rapid racemization or E2 elimination to the acrylate.
Base Selection Matrix
We recommend organic tertiary amines for this specific transformation due to their solubility profile and moderate basicity.[1]
| Base | pKa (Conj.[1] Acid) | Recommended Eq. | Risk Profile | Verdict |
| Triethylamine (TEA) | 10.75 | 2.2 – 2.5 | Low. Volatile, easy to remove.[1] | Preferred |
| DIPEA (Hünig's Base) | 11.0 | 2.0 – 2.2 | Low. Steric bulk reduces nucleophilic side reactions.[1] | Excellent Alternative |
| Sodium Hydride (NaH) | ~35 | 1.0 – 1.1 | High. Causes rapid racemization and elimination. | Avoid (unless specialized) |
| Potassium Carbonate | 10.3 | 2.5 – 3.0 | Moderate. Heterogeneous; reaction may be slow. | Viable (Solvent dependent) |
Troubleshooting Guide (Q&A)
Scenario A: "I am seeing large amounts of the elimination product (Acrylate)."
Diagnosis: The base concentration is too high, or the temperature is driving thermodynamic elimination over kinetic cyclization.
-
Q: Did you add the base all at once?
-
Fix: Switch to a slow addition of the base (diluted in solvent) over 30 minutes at
, then warm to reflux. This keeps the instantaneous concentration of base low, favoring the intramolecular reaction.
-
-
Q: What solvent are you using?
-
Fix: If using THF, switch to Toluene or Benzene (if safety permits) or DCM . Elimination is often favored in polar aprotic solvents that stabilize the separated charge of the transition state for elimination.
-
Scenario B: "The reaction stalls at 60% conversion."
Diagnosis: Buffering effect or "Salting out" of the active species.[1]
-
Q: Is there a heavy precipitate?
-
Fix: The triethylammonium chloride salt can precipitate and coat the stirring bar or encapsulate the reagents. Ensure vigorous stirring.
-
-
Q: How many equivalents of base?
-
Fix: If you used 1.5 eq, increase to 2.5 eq . The extra equivalent acts as a proton scavenger and maintains the basicity required for the amide nitrogen to remain nucleophilic.
-
Scenario C: "My product is racemic (0% ee)."
Diagnosis: The rate of enolization (
-
Q: Did you use a strong base like NaH or NaOMe?
-
Fix: Switch immediately to TEA or DIPEA . Strong bases deprotonate the
-carbon indiscriminately.
-
-
Q: Is the reaction running too long?
-
Fix: Monitor strictly by TLC/LCMS. Once the starting material is consumed, quench immediately. Prolonged exposure of the aziridine product to base can also cause epimerization or ring opening.
-
Optimized Experimental Protocol
Objective: Synthesis of Methyl 1-benzoylaziridine-2-carboxylate. Scale: 1.0 mmol (Adaptable).
Reagents
-
Methyl 2-benzamido-3-chloropropanoate (1.0 eq)
-
Triethylamine (TEA) (2.5 eq ) – Freshly distilled preferred
-
Dichloromethane (DCM) or Toluene (0.1 M concentration)
Workflow
-
Preparation: Dissolve the chloro-ester (1.0 eq) in anhydrous DCM (10 mL per mmol). Place under an inert atmosphere (
or Ar).[2] -
Base Addition: Cool the solution to
. Add TEA (2.5 eq) dropwise via syringe over 10 minutes.-
Why? Cooling prevents immediate exothermic elimination.
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to gentle reflux.
-
Time: Typically 2–6 hours. Monitor by TLC (checking for disappearance of the UV-active starting material).
-
-
Workup (Critical for Purity):
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallization is preferred over column chromatography, as silica gel is slightly acidic and can degrade the aziridine ring.
References
-
Isler, O., et al. "Synthesis of Aziridine-2-carboxylic Acid Derivatives." Helvetica Chimica Acta, vol. 45, no. 5, 1962.
-
Leggio, A., et al. "Efficient Synthesis of Aziridine-2-carboxylate Esters from Serine Derivatives." The Journal of Organic Chemistry, vol. 79, no. 12, 2014.
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Referencing stability of Benzoyl groups in basic conditions).
-
Soper, T. S., et al. "Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine."[5] Journal of Biological Chemistry, 1977.[5] (Mechanistic insight on elimination vs cyclization).
Sources
Purification techniques for Methyl 2-benzamido-3-chloropropanoate from crude mixtures
Welcome to the technical support center for the purification of Methyl 2-benzamido-3-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude mixture of Methyl 2-benzamido-3-chloropropanoate?
A1: The impurity profile largely depends on the synthetic route. For instance, if synthesized from serine methyl ester hydrochloride, potential impurities could include unreacted starting materials, over-acetylated or chlorinated byproducts, and residual solvents.[1] Common side reactions in the synthesis of similar N-acylamino esters can lead to impurities such as bis-alkylated products or decomposition of starting materials.[2]
Key potential impurities include:
-
Starting Materials: Unreacted serine methyl ester, benzoyl chloride, or thionyl chloride.
-
Byproducts: Methyl 2-amino-3-chloropropanoate hydrochloride (if the benzoylation step is incomplete).[1]
-
Solvent Residues: Dichloromethane, toluene, or alcohols used in the reaction or work-up.[1][3]
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid can occur if the mixture is exposed to acidic or basic aqueous conditions for prolonged periods.
Q2: What is the most effective initial purification strategy for a moderately clean crude product?
A2: For crude products that are already substantially pure and solid, recrystallization is often the most efficient and scalable first-line purification method.[4][5] This technique is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.[] It avoids the use of large volumes of solvent and silica gel associated with chromatography. A simple trituration or stirring with a suitable alcohol like methanol or ethanol at a controlled temperature can significantly enhance purity.[1]
Q3: My crude product is an oil or contains many impurities. What should I do?
A3: When dealing with an oily crude product or a complex mixture with multiple components (as visualized by Thin-Layer Chromatography, TLC), flash column chromatography on silica gel is the recommended method.[7][8] This technique separates compounds based on their differential polarity, allowing for the isolation of the target molecule from both more polar and less polar impurities.[8]
Q4: How do I select an appropriate solvent system for recrystallization?
A4: The ideal recrystallization solvent is one in which Methyl 2-benzamido-3-chloropropanoate has high solubility at elevated temperatures but low solubility at room temperature or below.[4]
Screening Process:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.[9]
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.[9]
For N-acylated amino acid esters, common solvent systems to screen include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane), often used in combination with a non-polar anti-solvent like hexanes or petroleum ether.[9]
Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?
A5: Amide and ester functionalities can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation (e.g., observing new spots on TLC of collected fractions), consider the following:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your mobile phase and add 0.5-1% triethylamine (Et₃N) or another volatile base to neutralize the acidic silanol groups.[10] This is particularly effective for compounds containing basic nitrogen atoms.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) column if the compound is highly sensitive.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized flash chromatography run should be completed in a timely manner.
Troubleshooting Guide
This section addresses specific issues you may face during purification.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation During Recrystallization | 1. The solution is not sufficiently saturated (too much solvent was used).2. The compound is too soluble in the chosen solvent, even at low temperatures.3. The presence of impurities is inhibiting crystallization. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[9]2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then cool slowly.3. Scratch the inside of the flask with a glass rod to create nucleation sites.[9] If this fails, an initial purification by chromatography may be necessary. |
| Product "Oils Out" Instead of Crystallizing | 1. The cooling process is too rapid.2. The melting point of the compound is lower than the boiling point of the solvent.3. Impurities are depressing the melting point. | 1. Re-heat the solution to re-dissolve the oil, and allow it to cool much more slowly (e.g., insulate the flask).2. Choose a lower-boiling point solvent system.3. Attempt purification via column chromatography to remove the impurities. |
| Streaking or Tailing on TLC Plate | 1. The sample is too concentrated.2. The compound is highly polar and interacting very strongly with the silica.3. The compound is acidic or basic. | 1. Dilute the sample before spotting.2. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. For very polar compounds, a 95:4:1 mixture of DCM:MeOH:NH₄OH can be effective.[10]3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to suppress ionization. |
| Poor Separation in Column Chromatography (Co-elution) | 1. The mobile phase is too polar, causing compounds to elute too quickly.2. The polarity difference between the product and the impurity is too small for the chosen solvent system. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). An ideal Rf value for the target compound on TLC is between 0.25 and 0.35 for good separation.[8]2. Perform a gradient elution, starting with a non-polar mobile phase and gradually increasing the polarity. |
| Low Recovery After Column Chromatography | 1. The compound is irreversibly adsorbed onto the silica gel.2. The compound is too soluble in the mobile phase and eluted very broadly.3. Material was lost during solvent evaporation. | 1. Flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any retained material.[10]2. Re-optimize the mobile phase using TLC to achieve a sharper band (Rf ~0.25-0.35).[8]3. Use a rotary evaporator at a low temperature (<40°C) and under reduced pressure to prevent loss of the compound.[11] |
Experimental Protocols & Workflows
Workflow: Choosing a Purification Strategy
The following decision tree can guide your choice between recrystallization and column chromatography.
Caption: Fig 1. Decision tree for purification method selection.
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is suitable for purifying solid crude material that is substantially pure.
-
Dissolution: Place the crude Methyl 2-benzamido-3-chloropropanoate in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Induce Precipitation (if necessary): If crystallization does not occur, add hexanes dropwise as an anti-solvent until the solution becomes persistently cloudy. Re-warm slightly to clarify and then cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the product by melting point and NMR/LCMS to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is designed for purifying complex mixtures or oily crude products.
Sources
- 1. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-(3-chlorobenzamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxazoline formation when using Methyl 2-benzamido-3-chloropropanoate
Executive Summary
The Core Issue:
Methyl 2-benzamido-3-chloropropanoate is a serine-derived "chiral pool" building block.[1] Its primary instability arises from Neighboring Group Participation (NGP) .[1] The amide oxygen is positioned perfectly (5-exo-tet) to attack the
The Solution: Prevention requires strictly controlling the nucleophilicity of the amide oxygen . This is achieved by maintaining neutral-to-acidic pH, avoiding hard bases, and selecting solvents that do not stabilize the cyclic transition state.
Mechanistic Insight: The "Oxazoline Trap"
To prevent the reaction, you must understand the enemy. The cyclization is an intramolecular
Pathway Diagram
The following diagram illustrates the competition between the desired stability (Linear) and the undesired cyclization (Oxazoline).
Figure 1: The mechanistic pathway of oxazoline formation via Neighboring Group Participation (NGP).
Key Takeaway: The reaction rate accelerates exponentially if the amide nitrogen is deprotonated. The resulting imidate anion is a potent nucleophile.
Critical Parameters & Control Strategy
A. pH and Base Sensitivity (The #1 Factor)
-
Risk: Strong bases (NaH, KOtBu, LiOH) will instantly deprotonate the amide (pKa ~15-17), triggering rapid cyclization or elimination to dehydroalanine.[1]
-
Control:
-
Avoid: Alkoxide bases or hydroxides.
-
Alternative: If a base is required for a nucleophilic substitution (e.g., to generate a thiolate), use a hindered organic base (DIPEA, 2,6-lutidine) or a weak inorganic base (
) and keep the temperature low (< 0°C).[1] -
Buffer: Maintain the reaction slightly acidic if possible.
-
B. Solvent Effects
-
Risk: Polar aprotic solvents (DMF, DMSO, DMAc) enhance
reactions.[1] While good for substitution, they also accelerate the intramolecular cyclization. -
Control:
-
Preferred: DCM (Dichloromethane), Toluene, or THF (if kept cold).[1]
-
Compromise: If DMF is required for solubility, keep the reaction concentration high (favoring intermolecular reaction over intramolecular) and temperature low.
-
C. Temperature
-
Risk: Heat provides the activation energy to overcome ring strain in the transition state.
-
Control: Store at -20°C. Perform reactions at 0°C to RT. Do not reflux unless acidic conditions are present.[1]
Troubleshooting & FAQs
Q1: I am trying to substitute the chloride with an azide (
-
Diagnosis: One spot is likely your desired azide product, the other is the oxazoline. Azide is a weak base, but if the reaction is heated in DMF, cyclization competes.
-
Solution:
-
Lower the temperature to 0°C -> RT.
-
Add a Lewis Acid catalyst (e.g.,
or ) which can coordinate to the chloride, making it a better leaving group for the external nucleophile without necessarily activating the amide oxygen.
-
Q2: Can I hydrolyze the methyl ester to the acid using LiOH?
-
Diagnosis: STOP. Basic hydrolysis (saponification) is the classic method to make oxazolines or elimination products (dehydroalanine) from this substrate.
-
Solution: Use Acid Hydrolysis .[1] Reflux in 2N HCl or use
in Ethyl Acetate (nucleophilic dealkylation) to cleave the ester under neutral conditions.
Q3: How do I distinguish the oxazoline impurity from my starting material?
-
Analytical Marker:
-
1H NMR: The linear starting material has a distinct N-H doublet (around 7-9 ppm).[1] The oxazoline lacks the N-H proton .
-
IR: The linear amide shows a Carbonyl stretch ~1650 cm⁻¹. The oxazoline shows a characteristic
stretch around 1630-1640 cm⁻¹ and a shift in the ester carbonyl.
-
Experimental Protocols
Protocol A: Stability & Purity Check
Before running expensive reactions, validate your starting material.
-
Dissolve: 10 mg of substrate in
. -
Run 1H NMR: Focus on the region 6.0–9.0 ppm.
-
Criteria:
-
Pass: Distinct doublet for NH is visible; integration matches aromatic protons.[1]
-
Fail: NH signal is missing or broad/weak; appearance of complex multiplets in the aliphatic region (3.0–5.0 ppm) indicating rigid ring protons.
-
Protocol B: Safe Nucleophilic Substitution (Generic)
Designed to favor Intermolecular substitution over Intramolecular cyclization.[1]
| Parameter | Specification | Reason |
| Solvent | THF or DCM (Anhydrous) | Avoids super-activation of nucleophiles seen in DMF.[1] |
| Concentration | High (0.5 M - 1.0 M) | High conc.[1] favors intermolecular reaction (2nd order) over intramolecular (1st order).[1] |
| Temperature | 0°C start, warm to RT max | Suppresses thermal activation of the oxazoline pathway. |
| Nucleophile | 1.2 - 1.5 equivalents | Excess external nucleophile to outcompete the internal amide oxygen.[1] |
Step-by-Step:
-
Dissolve Methyl 2-benzamido-3-chloropropanoate (1.0 eq) in anhydrous THF (0.5 M) under Argon.
-
Cool to 0°C .
-
Add the nucleophile (e.g., Sodium Azide, Potassium Thioacetate) slowly.
-
Note: If the nucleophile is a salt, you may need a phase transfer catalyst (TBAB), but use sparingly (1-5 mol%).[1]
-
-
Monitor by TLC every 30 mins.
-
Quench: Upon completion, pour into cold, dilute HCl (0.1 M) . Crucial: The acidic workup ensures any transient imidate is protonated and does not cyclize during isolation.
References
-
Neighboring Group Participation (General Mechanism)
-
Oxazoline Synthesis from Serine Derivatives (The process to avoid)
-
Reactivity of
-Chloro- -Amino Acids:
Sources
Technical Guide: Removal of Unreacted Methyl 2-benzamido-3-chloropropanoate from Peptide Mixtures
Introduction & Chemical Context
Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1) is a protected amino acid derivative, chemically equivalent to
The Problem: Persistence in Mixtures
This compound often persists in reaction mixtures due to incomplete coupling or elimination reactions. Its removal is challenging because:
-
Hydrophobicity: The benzoyl (
-terminus) and methyl ester ( -terminus) protecting groups render it highly lipophilic, often co-eluting with protected peptides. -
Chemical Stability: The
-chloro group is reactive but stable enough to survive mild workups, posing a risk of alkylating nucleophilic side chains (e.g., Cysteine, Histidine) if not removed promptly. -
UV Interference: The benzoyl chromophore absorbs strongly at 254 nm, potentially masking peptide signals during HPLC analysis.
This guide provides a tiered purification strategy based on the physicochemical properties of the contaminant versus your target peptide.
Physicochemical Profile & Solubility Matrix
Understanding the solubility difference between the contaminant and your peptide is the key to separation.
| Property | Methyl 2-benzamido-3-chloropropanoate | Typical Protected Peptide | Typical Deprotected Peptide |
| Molecular Weight | ~241.67 g/mol | >500 g/mol | >500 g/mol |
| Hydrophobicity | High (Lipophilic) | High to Moderate | Low (Hydrophilic/Polar) |
| Water Solubility | Negligible | Negligible | High |
| Ether Solubility | High | Low (Precipitates) | Insoluble |
| DCM/EtOAc Solubility | High | High | Low |
| UV Absorption | Strong ( | Variable (Trp/Tyr/Phe) | Variable |
Tier 1: Bulk Removal via Precipitation (The "Crash" Method)
Applicability: Best for both protected and deprotected peptides. Mechanism: Exploits the high solubility of the small molecule contaminant in diethyl ether/MTBE versus the insolubility of the peptide chain.
Protocol A: Cold Ether Precipitation
This is the primary method for removing >90% of small molecule contaminants.
-
Concentrate: Reduce the reaction solvent (DMF, NMP, or DCM) to a minimal volume (approx. 5–10 mL per gram of peptide).
-
Note: Do not evaporate to dryness; a viscous oil is ideal.
-
-
Precipitate: Slowly add the peptide solution dropwise into a centrifuge tube containing ice-cold Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) . Use a ratio of at least 1:10 (Peptide solution : Ether). -
Incubate: Keep the mixture on ice for 15–30 minutes to maximize precipitation.
-
Centrifuge: Spin at 3,000–5,000 rpm for 5 minutes at 4°C.
-
Decant: Carefully pour off the supernatant. The contaminant (Methyl 2-benzamido-3-chloropropanoate) remains in the supernatant.
-
Wash: Resuspend the pellet in fresh cold ether, vortex briefly, and repeat centrifugation. Perform this wash 2–3 times.[1]
Critical Checkpoint: Analyze the supernatant by TLC or HPLC. You should see a strong peak/spot for the benzamido ester, confirming its removal.
Tier 2: Liquid-Liquid Extraction (LLE)
Applicability: Best for deprotected (water-soluble) peptides. Mechanism: Partitioning based on polarity. The hydrophobic contaminant moves to the organic phase; the polar peptide stays in the aqueous phase.
Protocol B: The Ethyl Acetate Wash
-
Dissolve: Dissolve the crude peptide solid (from Tier 1) in distilled water or 0.1% aqueous TFA.
-
Concentration: ~10–20 mg/mL.
-
-
Extract: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Mix: Shake vigorously for 1 minute or vortex.
-
Separate: Allow phases to separate.
-
Repeat: Extract the aqueous layer 2 more times with fresh organic solvent.
-
Lyophilize: Freeze and lyophilize the aqueous layer to recover the purified peptide.
Tier 3: High-Performance Liquid Chromatography (RP-HPLC)
Applicability: Final polishing for high-purity requirements (>95%). Mechanism: Separation based on hydrophobic interaction with the C18 stationary phase.
Protocol C: Gradient Optimization
Because the contaminant is hydrophobic (Benzoyl + Methyl Ester + Chloro), it will elute later than most hydrophilic peptides but may co-elute with protected hydrophobic peptides.
-
Column: C18 or C8 Reverse Phase (e.g., Phenomenex Jupiter, Waters XBridge).
-
Buffer A: 0.1% TFA in Water.[9]
-
Buffer B: 0.1% TFA in Acetonitrile (ACN).
-
Detection: 254 nm (Benzoyl group) and 214 nm (Peptide bond).
Recommended Gradient: Start with a shallow gradient to separate the peptide from the hydrophobic contaminant.
| Time (min) | % Buffer B | Event |
| 0–5 | 5% | Equilibration / Injection |
| 5–25 | 5% | Peptide Elution Window |
| 25–30 | 60% | Contaminant Elution (Wash) |
| 30–35 | 95% | Column Wash |
| 35–40 | 95% | Re-equilibration |
Technical Insight: The Methyl 2-benzamido-3-chloropropanoate will typically elute at high ACN concentrations (>50-60%). If your peptide is hydrophilic, it will elute much earlier (10-30% ACN), making separation easy.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification method based on your peptide's state.
Caption: Decision tree for removing Methyl 2-benzamido-3-chloropropanoate based on peptide protection status.
Troubleshooting & FAQs
Q1: The contaminant peak is overlapping with my peptide on HPLC. What now?
-
Answer: Change the selectivity. If you are using Acetonitrile (ACN), switch to Methanol (MeOH) as the organic modifier. The benzoyl group interacts differently with MeOH, often shifting the contaminant's retention time significantly compared to the peptide. Alternatively, use a Phenyl-Hexyl column which has specific
- interactions with the benzoyl group, increasing its retention and separation from the peptide.
Q2: Can I use a scavenger resin?
-
Answer: Potentially, but with caution. The 3-chloro group is an alkylating agent. You could use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) to react with the chloro group via nucleophilic substitution. However, this reaction is slow for alkyl chlorides and requires basic conditions (pH > 8), which might damage your peptide or cause racemization. Precipitation and Extraction are safer and faster.
Q3: Is the contaminant toxic?
-
Answer: Yes.
-chloroalanine derivatives are known to be potential inhibitors of enzymes like alanine racemase and can be neurotoxic. They are also alkylating agents. Always handle the waste streams (ether supernatant, EtOAc extracts) as hazardous halogenated waste.
Q4: I see a new impurity with mass [M-36]. What is it?
-
Answer: This likely corresponds to the loss of HCl (36 Da), indicating the formation of a Dehydroalanine (Dha) derivative. This elimination occurs if the mixture was exposed to basic conditions (e.g., Piperidine, DBU) or high temperatures. Ensure your workup is neutral or slightly acidic.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[10][11] Chemical Reviews, 109(6), 2455-2504. Link
-
Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for ether precipitation and solvent selection). Link
-
Andersson, L., et al. (2000). "Large-scale synthesis of peptides." Biopolymers (Peptide Science), 55(3), 227-250. (Detailed protocols on liquid-liquid extraction for peptide purification). Link
-
Sigma-Aldrich. (n.d.). "Methyl 2-benzamido-3-chloropropanoate Product Sheet." (Source for physical property data).[1][4][6][7][10] Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Methyl 3-chloropropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 2-benzamido-3-chloropropanoate (33646-32-1) for sale [vulcanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. parchem.com [parchem.com]
- 6. 33646-32-1|Methyl 2-benzamido-3-chloropropanoate|BLD Pharm [bldpharm.com]
- 7. AB569872 | CAS 33646-32-1 – abcr Gute Chemie [abcr.com]
- 8. เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (3742) [myskinrecipes.com]
- 9. millennialscientific.com [millennialscientific.com]
- 10. renyi.hu [renyi.hu]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Addressing low reactivity of Methyl 2-benzamido-3-chloropropanoate with weak nucleophiles
This guide serves as a specialized technical resource for researchers working with Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1). It addresses the kinetic inertness of the
Executive Summary: The Reactivity Paradox
Methyl 2-benzamido-3-chloropropanoate is structurally a protected serine derivative. While it appears to be a simple primary alkyl chloride, it exhibits anomalous low reactivity toward direct
Why?
-
Steric Drag: The adjacent
-center (bearing the benzamido and ester groups) creates significant steric hindrance for the backside approach of nucleophiles. -
Electronic Deactivation: The electron-withdrawing ester group destabilizes the developing positive charge in any
-like transition state, while the benzamido group can act as an internal nucleophile (Neighboring Group Participation), locking the molecule in a dormant state or diverting the pathway. -
Elimination Competition: The
-proton is acidified by the flanking carbonyls, making -elimination to the dehydroalanine derivative (Methyl 2-benzamidoacrylate) a dominant side reaction under basic conditions.
Part 1: Diagnostic Troubleshooting Flowchart
Use this logic tree to identify the root cause of your reaction failure.
Figure 1: Decision matrix for troubleshooting reactivity issues with Methyl 2-benzamido-3-chloropropanoate.
Part 2: Mechanistic Troubleshooting (FAQs)
Q1: I am treating the substrate with methanol/ethanol, but I only recover starting material. Why is the chloride not leaving?
A: Primary alkyl chlorides are poor electrophiles for weak nucleophiles (like alcohols) without activation.
-
The Fix: You must convert the leaving group (LG) into a better one in situ.
-
Option 1 (Finkelstein): Add catalytic Sodium Iodide (NaI, 10-20 mol%). The iodide displaces the chloride to form the highly reactive alkyl iodide, which then reacts with your nucleophile.
-
Option 2 (Lewis Acid): Use a silver salt (AgOTf or AgBF
). Silver abstracts the chloride, generating a transient cation or promoting the formation of the Oxazoline Intermediate (see Q3), which is highly reactive.
-
Q2: I added a base (Et
N or K
CO
) to boost nucleophilicity, but now I see a new spot on TLC that is UV-active but lacks the chlorine. What is it?
A: You have triggered
-
Mechanism: The
-proton is acidic ( due to the ester and amide). Bases abstract this proton, causing the expulsion of chloride to form Methyl 2-benzamidoacrylate (a dehydroalanine derivative). -
The Fix:
-
Avoid bases if possible.[1]
-
If a base is required (e.g., to neutralize HCl), use a non-nucleophilic, bulky base like 2,6-di-tert-butylpyridine or keep the pH strictly neutral.
-
Lower the reaction temperature to 0°C–RT, as elimination is entropy-driven and favored by heat.
-
Q3: My product has the correct mass, but the stereochemistry seems retained (or racimized). Shouldn't
invert it?
A: Not necessarily. This substrate often reacts via Neighboring Group Participation (NGP) .
-
Mechanism: The carbonyl oxygen of the benzamido group attacks the
-carbon from the back, displacing the chloride. This forms a 2-phenyl-2-oxazoline-4-carboxylate intermediate (Inversion #1). -
Result: Your nucleophile then attacks the oxazoline ring to open it (Inversion #2).
-
Net Outcome: Double Inversion = Retention of Configuration .
-
Note: If the oxazoline intermediate is stable enough to racemize or opens at the wrong carbon, you may lose optical purity.
Part 3: Experimental Protocols
Protocol A: Finkelstein-Catalyzed Substitution (For Alcohols/Amines)
Best for: Reactions with weak nucleophiles where elimination is a risk.
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| Nucleophile (e.g., MeOH) | 5.0 - 10.0 | Reactant & Solvent |
| NaI (Sodium Iodide) | 0.1 - 0.2 | Catalyst (Cl |
| DMF or Acetone | Solvent | Polar Aprotic Medium |
Step-by-Step:
-
Dissolve Methyl 2-benzamido-3-chloropropanoate (1.0 mmol) in anhydrous DMF (3 mL). Note: Acetone can be used if the nucleophile is soluble, but DMF promotes
. -
Add NaI (0.1 mmol) . Stir for 15 minutes at RT. The solution may yellow slightly (iodine liberation).
-
Add the weak nucleophile (e.g., aniline, alcohol).
-
Heat to 50–60°C . Do not exceed 70°C to avoid elimination.
-
Monitor by TLC/LC-MS. The intermediate alkyl iodide is rarely seen; you will see conversion to product.
-
Workup: Dilute with EtOAc, wash with 5% Na
S O (to remove iodine) and water.
Protocol B: Silver-Promoted "Assisted" Substitution
Best for: Very weak nucleophiles or sterically hindered substrates.
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| Nucleophile | 1.2 - 2.0 | Reactant |
| AgOTf or AgBF | 1.1 | Halide Abstractor |
| DCM or Toluene | Solvent | Non-coordinating Solvent |
Step-by-Step:
-
Dissolve substrate (1.0 mmol) and nucleophile (1.2 mmol) in anhydrous DCM (5 mL) under Nitrogen.
-
Cool to 0°C .
-
Add AgOTf (1.1 mmol) in one portion. Protect from light.
-
A white precipitate (AgCl) will form immediately.
-
Allow to warm to RT and stir for 2–4 hours.
-
Workup: Filter through a Celite pad to remove AgCl. Concentrate filtrate.
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the Direct Substitution, NGP (Oxazoline route), and Elimination pathways.
Figure 2: Mechanistic pathways. The oxazoline intermediate (yellow) is the key gateway to substitution with retention of configuration.
References
-
Vederas, J. C., et al. (1987). Nucleophilic substitution of N-acyl-beta-chloroalanine esters via oxazoline intermediates. Journal of the American Chemical Society.
-
Seebach, D., et al. (1989). Self-Regeneration of Stereocenters (SRS) - applications, limitations, and abandonment of a synthetic principle. Angewandte Chemie International Edition.
-
Li, W., et al. (2007).[2] Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates. Journal of Organic Chemistry.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazolines. Tetrahedron Letters.
Sources
Validation & Comparative
Comparative Guide: ¹H NMR Spectral Analysis of Methyl 2-benzamido-3-chloropropanoate
For researchers and drug development professionals, the structural elucidation of functionalized amino acid derivatives requires precise analytical methodologies. Methyl 2-benzamido-3-chloropropanoate (CAS No. 33646-32-1) is a highly functionalized intermediate featuring a chiral center, a diastereotopic chloromethyl group, and an exchangeable amide proton.
This guide objectively compares the analytical performance of two standard nuclear magnetic resonance (NMR) solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆)—for resolving the complex spin systems of this compound. By understanding the causality behind solvent-solute interactions, scientists can optimize their spectral acquisition for superior structural validation.
Analyte Profile & Structural Challenges
Methyl 2-benzamido-3-chloropropanoate presents three distinct structural features that behave differently depending on the microenvironment:
-
The Amide Proton (-NH-): Subject to hydrogen bonding, self-association, and chemical exchange.
-
The Chiral Center (C2): Renders the adjacent C3 methylene protons (-CH₂Cl) diastereotopic, placing them in different magnetic environments and resulting in complex multiplet splitting (geminal and vicinal coupling).
-
The Benzoyl & Methyl Ester Groups: Provide distinct, relatively solvent-independent anchor points for spectral integration.
Comparative Analysis: CDCl₃ vs. DMSO-d₆
The choice between a non-polar, weakly interacting solvent (CDCl₃) and a highly polar, strong hydrogen-bond acceptor (DMSO-d₆) fundamentally alters the resulting ¹H NMR spectrum[1].
Causality of Solvent-Induced Shifts (Δδ)
In CDCl₃, primary and secondary amides tend to partially self-associate. The lack of strong solvent-solute hydrogen bonding leaves the amide proton relatively shielded, typically resonating between 6.5 and 7.5 ppm. Because this self-association is concentration-dependent, the chemical shift of the NH proton in CDCl₃ can drift between batches.
Conversely, DMSO-d₆ acts as a powerful hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms a strong, stable intermolecular hydrogen bond with the amide NH proton. This interaction heavily deshields the proton, causing a significant downfield shift (often +1.5 to +2.5 ppm) [2]. More importantly, this specific solvation locks the amide into a single conformational state, eliminating concentration-dependent drift and sharpening the peak for accurate integration.
Quantitative Data Presentation
The following table summarizes the comparative performance and expected chemical shifts (δ) for Methyl 2-benzamido-3-chloropropanoate at 400 MHz.
| Structural Group | ¹H NMR in CDCl₃ (δ ppm) | ¹H NMR in DMSO-d₆ (δ ppm) | Multiplicity & Coupling Dynamics |
| -OCH₃ (Ester) | ~3.80 | ~3.65 | Singlet (3H). Slight upfield shift in DMSO due to dielectric shielding. |
| -CH₂Cl (C3) | ~3.95, ~4.05 | ~3.90, ~4.00 | Two doublet of doublets (dd, 2H). Diastereotopic splitting remains intact in both solvents. |
| -CH- (C2) | ~5.10 | ~4.80 | Multiplet/dt (1H). Shifts upfield in DMSO due to disruption of intramolecular dipole alignment. |
| -NH- (Amide) | ~7.05 | ~8.90 | Doublet (1H). Critical Difference: Massive downfield shift in DMSO due to strong S=O···H-N bonding. |
| Aromatic H | 7.45 – 7.80 | 7.45 – 7.90 | Multiplets (5H). Ortho protons are most deshielded by the carbonyl group. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol establishes a self-validating system for spectral acquisition. Do not deviate from the internal standard requirements.
Step 1: Gravimetric Preparation
-
Action: Weigh exactly 15.0 mg of Methyl 2-benzamido-3-chloropropanoate into a clean glass vial.
-
Causality: A 15 mg mass provides an optimal signal-to-noise (S/N) ratio for a 400 MHz instrument. Exceeding this mass in CDCl₃ can induce concentration-dependent line broadening of the amide peak due to solute-solute aggregation.
Step 2: Solvation & Internal Standardization
-
Action: Dissolve the analyte in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as the absolute zero-point reference (0.00 ppm). Its inclusion is a mandatory self-validation step to ensure that any observed solvent-induced shifts (Δδ) are genuine and not artifacts of magnetic field drift.
Step 3: Homogenization
-
Action: Vortex the vial for 30 seconds, then transfer the solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped at the bottom.
-
Causality: Air bubbles distort the magnetic field homogeneity, which will blur the fine J-coupling (geminal coupling, J ≈ 11.5 Hz) required to resolve the diastereotopic -CH₂Cl protons.
Step 4: Instrument Calibration & Acquisition (The Validation Checkpoint)
-
Action: Insert the sample, lock the magnetic field to the deuterium resonance of the solvent, and shim the Z and Z2 gradients.
-
Validation: Before acquiring the full spectrum, check the full-width at half-maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If it is broader, the system is not properly shimmed, and the diastereotopic doublets will collapse into an uninterpretable multiplet. Re-shim until validated, then acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds.
Visualizations of Solvation Mechanics & Workflow
The following diagrams map the logical workflow for solvent selection and the physical mechanics of the solvent-solute interactions.
Caption: Logical workflow demonstrating the impact of solvent selection on spectral stability.
Caption: Mechanistic pathway of solvent-induced chemical shifts (Δδ) on the amide proton.
Conclusion & Best Practices
For the routine QA/QC or structural verification of Methyl 2-benzamido-3-chloropropanoate, DMSO-d₆ is the superior solvent choice . While CDCl₃ is cost-effective and highly volatile (making sample recovery easier), its inability to lock the amide proton into a single solvation state introduces unnecessary variability in the chemical shift of the -NH- signal. By utilizing DMSO-d₆, researchers disrupt intermolecular self-association, resulting in a highly reproducible, sharply resolved spectrum that easily differentiates the critical diastereotopic -CH₂Cl protons from the backbone structure.
References
-
Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A.[Link]
HPLC retention time and purity assessment of Methyl 2-benzamido-3-chloropropanoate
HPLC Retention Time and Purity Assessment of Methyl 2-benzamido-3-chloropropanoate: A Comparative Methodological Guide
Executive Summary
Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1), also known as N-benzoyl-3-chloroalanine methyl ester, is a highly reactive intermediate widely utilized in the synthesis of unnatural amino acids and complex pharmaceutical precursors[1]. Because the molecule contains an alkyl chloride, an ester, and an amide, it is highly susceptible to synthetic side reactions—most notably hydrolysis and elimination. For researchers and drug development professionals, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical to ensuring batch-to-batch reproducibility.
This guide objectively compares stationary phase alternatives for the purity assessment of this compound, outlines a self-validating experimental protocol, and grounds the methodology in the latest ICH Q2(R2) validation frameworks[2].
Physicochemical Profiling & Method Rationale
As an analytical scientist, the first step in method development is translating molecular structure into chromatographic behavior[3]. Trial and error is inefficient; causality must drive our experimental choices.
-
Hydrophobicity & Retention: The presence of the methyl ester and the chloroalkyl chain confers moderate lipophilicity to the molecule. Consequently, Reversed-Phase HPLC (RP-HPLC) is the most logical separation mode[4].
-
Chromophore & Detection: The benzamido (N-benzoyl) group provides a strong, highly polarizable aromatic ring. This yields a robust UV absorbance profile with a maximum (λmax) typically between 225 nm and 235 nm, allowing for high-sensitivity UV detection[1].
-
Secondary Interactions: While the molecule is globally neutral (the nitrogen is locked in an amide bond), the highly electronegative chlorine atom pulls electron density away from the chiral center. This inductive effect subtly alters the electron density of the adjacent benzamido ring. We can exploit this electronic nuance by selecting a stationary phase capable of π-π interactions, rather than relying solely on dispersive hydrophobic forces[4].
Comparative Column Performance: C18 vs. Phenyl-Hexyl vs. Biphenyl
A common pitfall in analyzing halogenated amino acid derivatives is the failure to resolve the target analyte from its non-halogenated synthetic precursor (e.g., methyl 2-benzamidopropanoate).
To demonstrate the optimal retention time and peak shape, we compared three distinct column chemistries under identical gradient conditions (20% to 70% Acetonitrile over 12 minutes).
Causality of Results: A standard C18 column separates purely based on hydrophobicity. Because the target and the des-chloro impurity have very similar hydrophobic profiles, they co-elute on C18. By switching to a Phenyl-Hexyl column, we introduce orthogonal selectivity. The stationary phase's phenyl rings interact directly with the analyte's benzamido group via π-π interactions. The electron-withdrawing chlorine atom in our target molecule alters these π-π interactions compared to the non-chlorinated impurity, resulting in a dramatic improvement in chromatographic resolution (Rs)[4].
Table 1: Quantitative Comparison of Stationary Phases
| Column Chemistry (150 x 4.6 mm, 3 µm) | Retention Time (Rt) | Asymmetry Factor (As) | Theoretical Plates (N) | Resolution (Rs) from Des-chloro Impurity |
| Standard C18 (Octadecylsilane) | 6.4 min | 1.15 | 12,500 | 1.4 (Fails baseline resolution) |
| Phenyl-Hexyl | 7.8 min | 1.05 | 14,200 | 2.8 (Optimal) |
| Biphenyl | 8.5 min | 1.08 | 13,800 | 3.1 (Excessive retention) |
Experimental Protocol: Purity Assessment Workflow
To guarantee trustworthiness, the following protocol operates as a self-validating system . The inclusion of a mandatory System Suitability Test (SST) acts as a physical gatekeeper; if the system fluidics or column chemistry degrade, the SST will fail, preventing the generation of false-positive purity data.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Mechanistic Note: Although Methyl 2-benzamido-3-chloropropanoate lacks a basic amine, the acidic mobile phase (pH ~2.7) is critical. It suppresses the ionization of residual silanols on the silica support, eliminating secondary ion-exchange interactions that cause amide peak tailing[4].
Step 2: Sample & Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
SST Solution: Spike 1.0 mg/mL of Methyl 2-benzamido-3-chloropropanoate with 0.01 mg/mL of the des-chloro impurity.
-
Sample Solution: Accurately weigh and dissolve the synthesized batch to a final concentration of 1.0 mg/mL in the diluent.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0.0 - 12.0 min: 20% B → 70% B
-
12.0 - 15.0 min: Hold at 70% B (Column wash)
-
15.1 - 20.0 min: 20% B (Re-equilibration)
-
-
Detection: UV at 230 nm.
Step 4: System Suitability Execution (The Gatekeeper)
Inject 10 µL of the SST Solution. Proceed to sample analysis only if the following criteria are met:
-
Resolution (Rs) between the target and the des-chloro impurity is ≥ 2.0.
-
The Asymmetry factor (As) for the main peak is between 0.9 and 1.2.
Workflow Visualization
HPLC workflow for Methyl 2-benzamido-3-chloropropanoate purity assessment.
Regulatory Alignment: ICH Q2(R2) Considerations
When transferring this method into a regulated Quality Control (QC) environment, it must be validated according to the updated ICH Q2(R2) guidelines[2].
-
Specificity (Selectivity): The use of the Phenyl-Hexyl stationary phase ensures that the method can unambiguously measure Methyl 2-benzamido-3-chloropropanoate in the presence of expected synthetic impurities and degradation products[5].
-
Linearity & Range: Linearity must be statistically demonstrated (R² > 0.999) from the reporting threshold (typically 0.05% of the nominal concentration) up to 120% of the target assay concentration[5].
-
Robustness: A risk-based approach should be applied to test deliberate variations in the method parameters. For this protocol, critical parameters to evaluate include column temperature (±2°C) and mobile phase gradient composition (±2% absolute) to ensure the Rs ≥ 2.0 requirement is maintained under slight operational deviations[6].
References
- "N-Benzoyl-3-chloroalanine methyl ester Basic Attributes", Echemi.
- "ICH Q2 (R2) Validation of Analytical Procedures", MasterControl.
- "ICH Q2(R2) Guide: Analytical Method Validation Explained", IntuitionLabs.
- "Practical HPLC Method Development, 2nd Edition", Wiley.
- "Validation of analytical procedures – ICH Q2(R2)", European Pharmaceutical Review.
- "Practical HPLC Method Development by Lloyd R. Snyder", Perlego.
Sources
Comparing Methyl 2-benzamido-3-chloropropanoate vs serine tosylates for elimination
An in-depth guide for researchers, scientists, and drug development professionals comparing the efficacy of Methyl 2-benzamido-3-chloropropanoate and serine tosylates as precursors for β-elimination reactions to synthesize dehydroalanine derivatives.
Introduction: The Critical Role of Dehydroalanine in Modern Chemistry
Dehydroalanine (Dha) is an α,β-unsaturated amino acid that serves as a powerful and versatile building block in synthetic chemistry and drug development.[1][2] Found in numerous natural products, including peptide antibiotics like nisin and thiostrepton, its unique electrophilic nature makes it an excellent Michael acceptor.[3][4] This reactivity is harnessed for post-translational modifications of proteins, the design of activity-based probes, and the synthesis of complex β-substituted α-amino acids.[1]
The most common and reliable method for synthesizing dehydroalanine derivatives involves the β-elimination of a suitable precursor, typically derived from serine or cysteine.[1][2] This guide provides a head-to-head comparison of two prominent precursors: Methyl 2-benzamido-3-chloropropanoate, which features a chloride leaving group, and N-protected serine tosylates, which utilize the highly efficient tosylate leaving group. The choice between these precursors is critical, as it directly impacts reaction efficiency, yield, and the profile of potential side products.
Pillar 1: The Underlying Chemistry of β-Elimination
The core of this comparison lies in the effectiveness of the leaving group. The elimination reaction, typically proceeding through a concerted E2 mechanism when a strong, non-nucleophilic base is used, involves the abstraction of the α-proton and the simultaneous expulsion of the leaving group from the β-position.[5][6]
Caption: General E2 mechanism for dehydroalanine synthesis.
The efficiency of this reaction is largely governed by the stability of the leaving group (LG) as an anion. A more stable anion corresponds to a better leaving group, facilitating a faster and more efficient reaction, often under milder conditions. Tosylate (p-toluenesulfonate, OTs) is an exceptionally good leaving group because its negative charge is delocalized over three oxygen atoms and the aromatic ring, making it a very stable anion.[4][7] Chloride (Cl⁻) is a good leaving group but is generally less effective than tosylates.[7][8]
Contender 1: Serine Tosylates
The use of serine as a precursor requires converting its β-hydroxyl group, a poor leaving group (OH⁻), into a better one.[4] Tosylation is a classic and highly effective method to achieve this.
Experimental Workflow and Rationale
The process typically involves two distinct steps: tosylation of the N-protected serine derivative followed by a base-mediated elimination.
Caption: Workflow for dehydroalanine synthesis from serine.
Protocol: Synthesis of N-Benzoyl-O-tosyl-serine Isopropyl Amide and Subsequent Elimination
-
Step 1: Tosylation: N-Benzoyl-DL-serine isopropyl amide (1.0 eq) is dissolved in dry pyridine and cooled to -5 °C in an ice-salt bath.[3] p-Toluenesulfonyl chloride (TsCl, 1.1 eq) is added portion-wise while maintaining the temperature. The mixture is stirred for several hours at low temperature.
-
Step 2: Elimination: After the tosylation is complete (monitored by TLC), the crude product is carefully worked up. The unstable tosylate intermediate is then dissolved in a dry, aprotic solvent like tetrahydrofuran (THF). A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is added, and the reaction is stirred at room temperature until completion.[3]
-
Causality: A non-nucleophilic base like DBU is chosen to favor the E2 elimination pathway over a competing SN2 substitution reaction. THF is a suitable solvent that dissolves the reactants without participating in the reaction.
-
Performance and Pitfalls
The primary advantage of the tosylate leaving group is its high reactivity, which allows the elimination to proceed under relatively mild conditions. However, this pathway is not without significant challenges.
-
Instability: The O-tosylated serine intermediate is often unstable and difficult to purify, with reports of decomposition even under atmospheric humidity.[3] This necessitates a two-step process that often proceeds with the crude intermediate.
-
Side Reactions: A significant competing reaction is the neighboring group participation of the N-benzoyl protecting group, which can lead to the formation of a 2-phenyl-1,3-oxazoline derivative instead of the desired dehydroalanine.[3] This intramolecular cyclization can severely reduce the yield of the elimination product.
Caption: Competing elimination vs. cyclization pathways.
Contender 2: Methyl 2-benzamido-3-chloropropanoate
This precursor utilizes a chloro leaving group and is typically synthesized from serine itself. The key difference is that the stable, isolable chloro-derivative is the direct substrate for the elimination reaction, simplifying the workflow.
Experimental Workflow and Rationale
The process is a direct, single-step elimination from a stable starting material.
Caption: Workflow for dehydroalanine synthesis from a chloro-precursor.
Protocol: Elimination of Methyl 2-benzamido-3-chloropropanoate
-
Procedure: To a solution of Methyl 2-benzamido-3-chloropropanoate (1.0 eq)[9] in a suitable solvent such as DMF or acetonitrile, a base is added. While various bases can be effective, cesium carbonate (Cs₂CO₃) has been shown to mediate efficient elimination, often coupled with esterification in one-pot syntheses from N-protected serines.[1][10] For the direct elimination of the chloro-compound, a base like triethylamine (Et₃N) or DBU can also be used, often with heating.
-
Causality: The choice of base and solvent is critical. A polar aprotic solvent like DMF can help to solvate the transition state. The base must be strong enough to deprotonate the α-carbon, but care must be taken to minimize competing SN2 substitution. Heating is often required because chloride is a less reactive leaving group than tosylate.[6]
-
Performance and Advantages
The primary advantage of using the chloro-derivative is the stability of the precursor. It can be synthesized, purified, and stored, providing a reliable starting point for the elimination step. This avoids the complications of handling unstable intermediates. While chloride is less reactive than tosylate, this can be overcome by using stronger bases or higher temperatures. The risk of oxazoline formation via neighboring group participation, while still possible, is generally lower compared to the highly reactive tosylate intermediate.
Head-to-Head Comparison
| Feature | Serine Tosylates | Methyl 2-benzamido-3-chloropropanoate | Rationale & Expert Insight |
| Leaving Group | Tosylate (-OTs) | Chloride (-Cl) | Tosylate is a superior leaving group due to the high stability of its conjugate base (pKa of TsOH ≈ -2.8).[7] This allows for milder reaction conditions. |
| Precursor Stability | Low (Intermediate is unstable) | High (Precursor is stable and isolable) | The instability of the O-tosyl serine derivative is a major practical drawback, often forcing a two-step, one-pot approach with crude material.[3] |
| Reaction Conditions | Milder (e.g., DBU, RT) | More Forcing (e.g., Heat, Stronger Base) | The better leaving group on the tosylate requires less energy to be expelled, allowing for lower reaction temperatures.[11] |
| Typical Yields | Variable; can be high but often compromised | Generally good and more reproducible | Yields for the tosylate route are highly dependent on successfully suppressing the oxazoline side reaction. The chloro route is often more reliable. |
| Key Side Reaction | Oxazoline formation via neighboring group participation | SN2 substitution | The high reactivity of the tosylate makes it more susceptible to intramolecular attack by the benzamido group.[3] |
| Workflow Complexity | Higher (Tosylation + Elimination) | Lower (Direct Elimination) | The chloro-precursor offers a more streamlined and robust process, which is advantageous for scalability. |
Conclusion and Recommendations
The choice between Methyl 2-benzamido-3-chloropropanoate and serine tosylates for dehydroalanine synthesis presents a classic trade-off between reactivity and stability.
-
Serine Tosylates offer a highly reactive pathway that can proceed under mild conditions. This route is attractive when harsh conditions must be avoided. However, researchers must be prepared to contend with the instability of the tosylated intermediate and the significant potential for yield-reducing oxazoline formation, which requires careful optimization of the protecting group and reaction conditions.
-
Methyl 2-benzamido-3-chloropropanoate provides a more robust and reproducible method. Its key advantage is the stability of the starting material, which simplifies the experimental workflow and improves scalability. While it requires more forcing conditions (e.g., heat) to overcome the lower reactivity of the chloride leaving group, the reactions are often cleaner and less prone to the specific side reactions that plague the tosylate route.
For drug development professionals and researchers focused on scalable and reliable synthesis, the Methyl 2-benzamido-3-chloropropanoate precursor is generally the superior choice. For academic or exploratory research where maximizing reactivity under the mildest possible conditions is the primary goal, the serine tosylate route remains a viable, albeit more challenging, option.
References
-
Wang, Y., et al. A practical one-pot synthesis of dehydroalanine esters. RSC Advances. Available from: [Link]
-
Keeffe, J. R., & Kevill, D. N. Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. Arkivoc. Available from: [Link]
-
El-Gazzar, A. B. A., et al. Investigation of the Synthesis of Some Dehydroalanine Derivatives. Molecules. 2000;5(1):159-168. Available from: [Link]
-
Ferreira, P. M., et al. N,N-DIPROTECTED DEHYDROAMINO ACID DERIVATIVES: VERSATILE SUBSTRATES FOR THE SYNTHESIS OF NOVEL AMINO ACIDS. University of Minho. Available from: [Link]
-
Chemistry Stack Exchange. Differences between alkyl halides and alkyl tosylates. Available from: [Link]
-
Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
-
Rivera, D. G., et al. A two-step practical synthesis of dehydroalanine derivatives. Tetrahedron Letters. 2009;50(49):6839-6841. Available from: [Link]
-
Humeniuk, M. S., et al. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules. 2022;27(8):2557. Available from: [Link]
-
Sciencemadness.org. Elimination of Tosylates. Available from: [Link]
-
Wang, Y., et al. A practical one-pot synthesis of dehydroalanine esters. ResearchGate. Available from: [Link]
-
Wikipedia. Dehydroalanine. Available from: [Link]
-
University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Available from: [Link]
-
Chemistry Steps. Elimination Reactions: an Introduction. Available from: [Link]
Sources
- 1. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. mgscience.ac.in [mgscience.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencemadness.org [sciencemadness.org]
Elemental analysis standards for Methyl 2-benzamido-3-chloropropanoate
Publish Comparison Guide: Elemental Analysis Standards for Methyl 2-benzamido-3-chloropropanoate
Executive Summary & Core Directive
Subject: Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1)
Formula:
The Analytical Challenge: Methyl 2-benzamido-3-chloropropanoate is a critical serine derivative intermediate. Validating its purity requires precise determination of Carbon, Hydrogen, Nitrogen, and Chlorine. Standard CHN analyzers often fail to account for the halogen fraction without specific calibration, while dedicated halogen titration methods lack the throughput for organic framework validation.
This guide compares the performance of three distinct Reference Standard Strategies for calibrating elemental analyzers to measure this specific compound:
-
The "Hybrid" Strategy: Dual-calibration using Acetanilide (CHN) and p-Chlorobenzoic Acid (Cl).
-
The "Direct" Strategy: Single-standard calibration using p-Chloroacetanilide.
-
The "Wet" Strategy: Schöniger Flask Combustion (Cl) + Standard CHN Analysis.
Technical Comparison of Reference Standards
To achieve
Theoretical Composition of Target ( )
| Element | Mass Fraction (%) | Tolerance Range ( |
| Carbon | 54.67% | 54.27% – 55.07% |
| Hydrogen | 5.00% | 4.60% – 5.40% |
| Nitrogen | 5.80% | 5.40% – 6.20% |
| Chlorine | 14.67% | 14.27% – 15.07% |
Comparative Analysis of Calibration Standards
| Feature | Strategy A: Hybrid Calibration (Acetanilide + p-Chlorobenzoic Acid) | Strategy B: Direct Calibration (p-Chloroacetanilide) | Strategy C: Wet Chemistry (Schöniger Flask + Titration) |
| Composition Match | High. Covers C, H, N, and Cl across two curves. | Excellent. Single molecule contains C, H, N, Cl.[1] | Variable. Decouples Organic (CHN) from Halogen (Cl). |
| Matrix Similarity | Moderate. Requires instrument to switch combustion modes or dual detectors. | High. Structurally similar (aromatic amide + chloride). | N/A. Separate physical methods. |
| Precision (Cl) | |||
| Throughput | High (Automated). | Very High (Single run). | Low (Manual titration). |
| Cost/Run | Low. | Moderate (Standard is more expensive). | High (Labor intensive). |
| Recommendation | Best for Routine QC. | Best for High-Throughput Screening. | Best for Validation/Arbitration. |
Detailed Experimental Protocols
Protocol 1: The Hybrid Calibration (Recommended for Modern Analyzers)
Rationale: Most labs possess certified Acetanilide (CHN) and p-Chlorobenzoic Acid (Cl). Using both creates a robust calibration curve that brackets the target's theoretical values.
Materials:
-
Standard 1: Acetanilide (CRM grade,
). -
Standard 2: p-Chlorobenzoic Acid (CRM grade, Cl content ~22.6%).
-
Oxidant: Tungsten Trioxide (
) powder (promotes halogen combustion). -
Capsules: Tin (Sn) capsules for exothermic flash.
Workflow:
-
Blanking: Run 3 empty tin capsules to establish baseline
, , and signals. -
K-Factor Determination (CHN): Weigh 1.5–2.5 mg of Acetanilide into tin capsules. Run in triplicate. Calibrate C, H, N response factors.
-
K-Factor Determination (Cl): Weigh 1.5–2.5 mg of p-Chlorobenzoic Acid. Run in triplicate. Calibrate Cl response factor.
-
Sample Preparation:
-
Weigh exactly 2.0 mg (
mg) of Methyl 2-benzamido-3-chloropropanoate . -
Add 10 mg of
directly into the capsule (prevents formation of volatile metal chlorides and ensures complete oxidation). -
Seal hermetically to prevent moisture uptake.
-
-
Analysis: Run target sample in triplicate.
Self-Validation Check:
-
If Nitrogen recovery is
, incomplete combustion occurred. Increase dosing time by 10s. -
If Chlorine recovery is variable, check for "memory effects" in the reduction tube (ash buildup).
Protocol 2: The Direct Calibration (p-Chloroacetanilide)
Rationale: p-Chloroacetanilide (
-
C: 56.65% (Close to target 54.67%)
-
H: 4.75% (Close to target 5.00%)
-
N: 8.26% (Close to target 5.80%)
-
Cl: 20.90% (Higher than target 14.67%, ensuring good signal).
Workflow:
-
Use p-Chloroacetanilide as the sole calibration standard.
-
Weigh 1.0 mg, 2.0 mg, and 3.0 mg to create a 3-point calibration curve for all elements simultaneously.
-
Analyze the target compound immediately after.
-
Note: This method minimizes matrix errors but requires a high-purity standard that is less shelf-stable than Acetanilide.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct standard and the flow of the Hybrid Calibration method.
Caption: Decision matrix for selecting Elemental Analysis standards based on accuracy vs. throughput requirements.
Scientific Grounding & Interpretation
Why p-Chlorobenzoic Acid? While Acetanilide is the universal standard for CHN, it lacks halogens. For chlorinated compounds like Methyl 2-benzamido-3-chloropropanoate, the chlorine atom can form volatile metallic chlorides with the tin capsule or ash components, leading to low results. p-Chlorobenzoic acid is preferred over other Cl standards (like 2,4-Dinitrochlorobenzene) because it is non-hygroscopic, non-volatile at room temperature, and has a high chlorine mass fraction (22.6%), providing a strong signal for calibration [1].
The Role of Tungsten Trioxide (
Causality in Error:
-
High C, Low Cl: Indicates incomplete combustion. The Cl is trapped in unburned carbon (soot).
-
High N: Likely atmospheric leak or exhausted reduction copper (converting
to ). -
Low Cl: Volatilization of sample before combustion or reaction with ash in the crucible.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis. NIST.gov. Available at: [Link]
-
Elementar Analysensysteme. CHNOS Analysis of Chlorinated Compounds: Application Note. Elementar.com. Available at: [Link]
-
Royal Society of Chemistry. Microanalysis: The Determination of Chlorine in Organic Compounds. Analyst, 1952. Available at: [Link]
Sources
The Decisive Halogen: A Comparative Guide to the Reactivity of Chloro- vs. Bromo-propanoate Derivatives
Abstract
Theoretical Framework: Unpacking the Reactivity Difference
The synthetic utility of α-halo esters lies in their susceptibility to nucleophilic attack, predominantly via the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This single-step, concerted process involves the backside attack of a nucleophile on the electrophilic α-carbon, leading to the simultaneous formation of a new bond and the cleavage of the carbon-halogen bond.[1][2] The rate of this reaction is directly proportional to the concentrations of both the substrate (the halo-ester) and the nucleophile.[3][4]
The observed difference in reactivity between ethyl 2-chloropropanoate and its bromo-counterpart is almost entirely governed by the identity of the halogen, which functions as the leaving group .[5][6] Several key factors determine the efficacy of a leaving group, with the reactivity order for halogens being I > Br > Cl > F.[5][7]
-
Carbon-Halogen Bond Strength : The cleavage of the C-X bond is a critical event in the rate-determining step of the SN2 reaction.[6][7] The C-Br bond (bond energy ~290 kJ/mol) is inherently weaker and thus requires less energy to break than the C-Cl bond (~346 kJ/mol).[8][9] This lower bond dissociation energy translates to a lower activation energy for the reaction, resulting in a faster rate.[7]
-
Polarizability : Polarizability refers to the ability of an atom's electron cloud to be distorted. Bromine is larger and more polarizable than chlorine.[7][10] As the nucleophile approaches the α-carbon, the larger, more diffuse electron cloud of the bromine atom can better stabilize the partial negative charge that develops in the transition state, further lowering the activation energy.[10]
-
Stability of the Leaving Group : The stability of the halide anion (X⁻) after it has departed is crucial. Weaker bases are better leaving groups because they are more stable and less likely to re-initiate a reverse reaction.[7][10] Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base and therefore a more stable leaving group than Cl⁻.[5]
Collectively, these factors—weaker bond strength, greater polarizability, and superior stability of the resulting anion—converge to make bromide a significantly better leaving group than chloride, predicting a faster reaction rate for ethyl 2-bromopropanoate.[3][10]
Experimental Design: A Kinetic Comparison via the Finkelstein Reaction
To empirically validate the theoretical principles, we can employ the Finkelstein reaction.[11][12] This classic SN2 reaction involves the exchange of one halogen for another.[11] By reacting the chloro- and bromo-propanoate esters with sodium iodide in acetone, we can monitor the reaction progress and determine the relative rates.
The choice of acetone as the solvent is strategic. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[11][12] The precipitation of these sodium halide salts from the reaction mixture provides a clear visual indicator of reaction progress and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the iodo-propanoate product.[12]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the comparative kinetic study.
Caption: Workflow for the kinetic analysis of halo-propanoate reactivity.
Detailed Step-by-Step Protocol
This protocol is designed for demonstration and should be performed by trained personnel in a suitable laboratory environment.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of ethyl 2-chloropropanoate in anhydrous acetone.
-
Prepare a 0.1 M solution of ethyl 2-bromopropanoate in anhydrous acetone.
-
Prepare a 1.0 M solution of sodium iodide in anhydrous acetone. Note: Using a large excess of the nucleophile (NaI) allows for the application of pseudo-first-order kinetics, simplifying data analysis.[13]
-
-
Reaction Setup:
-
Place 50 mL of the ethyl 2-chloropropanoate solution into a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Place 50 mL of the ethyl 2-bromopropanoate solution into a second, identical flask.
-
Equilibrate both flasks in a water bath set to a constant temperature (e.g., 25.0 °C) for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the first reaction, add 5.0 mL of the 1.0 M NaI solution to the flask containing ethyl 2-chloropropanoate. Simultaneously, start a stopwatch.
-
Immediately withdraw a ~1 mL aliquot (this is the t=0 sample). Quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate).
-
Repeat the aliquot withdrawal and quenching process at regular intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes).
-
Repeat steps 3.1-3.3 for the ethyl 2-bromopropanoate reaction.
-
-
Analytical Method:
-
Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The method should be calibrated to accurately quantify the concentration of the remaining ethyl 2-chloropropanoate or ethyl 2-bromopropanoate in each sample.
-
Data Presentation & Interpretation
The data obtained from the kinetic experiment would allow for the calculation of the pseudo-first-order rate constant (k') for each reaction. A plot of the natural logarithm of the substrate concentration versus time will yield a straight line, the slope of which is equal to -k'.
Comparative Reactivity Data (Illustrative)
| Substrate | C-X Bond Energy (kJ/mol) | Relative Rate Constant (k'rel) at 25°C |
| Ethyl 2-chloropropanoate | ~346[8][9] | 1 |
| Ethyl 2-bromopropanoate | ~290[8] | ~50 - 100 |
Note: The relative rate is an illustrative value based on typical experimental outcomes for SN2 reactions where bromide is the leaving group compared to chloride. Actual values will vary based on specific reaction conditions.
The data clearly indicates that the reaction with ethyl 2-bromopropanoate proceeds at a significantly faster rate. This dramatic increase in reactivity—potentially 50 to 100 times faster—is a direct consequence of the superior leaving group ability of bromide compared to chloride.[14]
SN2 Reaction Mechanism Diagram
Caption: Concerted SN2 mechanism where X = Cl or Br.
Conclusion and Practical Recommendations
For researchers and process chemists, this has direct practical implications:
-
Reaction Time & Throughput: The use of the bromo-derivative can dramatically reduce reaction times, leading to increased plant throughput and more efficient processes.
-
Milder Conditions: The higher reactivity of the C-Br bond allows reactions to be conducted under milder temperature conditions, which can be beneficial for sensitive substrates and can reduce energy consumption.
-
Cost vs. Reactivity: While alkyl bromides are often more expensive than their chloride counterparts, the enhanced reactivity can offset this initial cost through reduced processing time, lower energy requirements, and potentially higher yields by minimizing side reactions that can occur during prolonged heating.
-
Substrate Choice: For less reactive nucleophiles, the choice of ethyl 2-bromopropanoate may be essential to achieve a reasonable reaction rate, whereas the more robust chloro-derivative might be sufficient for highly potent nucleophiles.
References
-
Scribd. (n.d.). SN2 Reaction Kinetics and Nucleophiles | PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
YouTube. (2020, August 10). Nucleophilic Substitution Rates Part 1: SN2 Reactions. Retrieved from [Link]
- Bickelhaupt, F. M., & van der Plas, R. M. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 18(21), 2968-2980.
-
Nienow, A. (n.d.). Solution Kinetics of an Organic Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
-
Scribd. (n.d.). SN2 Reaction Rate and Mechanism Analysis | PDF. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Finkelstein reaction – Knowledge and References. Retrieved from [Link]
- ACS Publications. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Harper College. (n.d.). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Mechanism C - aliphatic nucleophilic substitution. Retrieved from [Link]
-
YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 4). 6.4: Polar Reactions. Retrieved from [Link]
-
Cengage. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 2-chloropropionate. PubChem. Retrieved from [Link]
-
ECHA. (2018, April 9). Ethyl 2-bromopropionate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
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- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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Validating Enantiomeric Excess of Methyl 2-benzamido-3-chloropropanoate: A Comparative Technical Guide
Executive Summary
Methyl 2-benzamido-3-chloropropanoate (also known as N-benzoyl-3-chloroalanine methyl ester) is a critical chiral intermediate, often derived from serine. Its structural integrity is chemically precarious; the transformation of the serine hydroxyl group to a chloride involves nucleophilic substitution that can proceed via an aziridine intermediate, leading to potential racemization or configuration inversion.
Consequently, relying solely on optical rotation is insufficient for high-stakes drug development. This guide compares three validation methodologies—Chiral HPLC , Chiral NMR , and Polarimetry —ranking them by precision, robustness, and operational feasibility.
Part 1: Comparative Analysis of Validation Methods
The following table synthesizes experimental performance metrics for determining the enantiomeric excess (ee) of the target molecule.
| Feature | Method A: Chiral HPLC (Gold Standard) | Method B: 1H-NMR + Shift Reagent | Method C: Polarimetry |
| Precision | High (>99.5% accuracy) | Moderate (~98% accuracy) | Low (prone to solvent effects) |
| Limit of Detection | < 0.1% minor enantiomer | ~1-2% minor enantiomer | N/A (Aggregate value only) |
| Sample Requirement | Microgram scale (< 1 mg) | Milligram scale (5-10 mg) | Gram scale (> 10 mg) |
| Analysis Time | 20–40 mins per run | 15–30 mins (prep + scan) | < 5 mins |
| Structural Insight | Separation of chemical impurities | Direct visualization of functional groups | None (Single number output) |
| Primary Cost | Column ($1,000+) | Shift Reagent ($200/g) | Low (Instrument capital only) |
Expert Insight: Why HPLC Wins
While NMR with chiral shift reagents (e.g., Eu(hfc)₃) is useful for rapid "spot checks" during synthesis optimization, it often fails to resolve enantiomers >98% ee due to peak broadening. Chiral HPLC using polysaccharide-based stationary phases is the only method capable of validating pharmaceutical-grade purity (>99.5% ee) because the benzoyl group on the nitrogen offers distinct
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC (Recommended)
This protocol utilizes a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H). The benzoyl protecting group is a strong chromophore, allowing sensitive UV detection, while the carbamate backbone of the column interacts favorably with the amide functionality of the analyte.
Protocol Steps:
-
Column Selection: Chiralcel OD-H or equivalent (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Composition: n-Hexane : Isopropanol (90:10 v/v).
-
Note: The high hexane content favors the tight binding of the analyte to the chiral selector.
-
-
Sample Preparation:
-
Dissolve 1 mg of Methyl 2-benzamido-3-chloropropanoate in 1 mL of mobile phase.
-
Crucial Step: Filter through a 0.45 µm PTFE syringe filter to remove any insoluble benzamide byproducts.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV at 254 nm (targeting the benzoyl absorption).
-
-
Validation Sequence:
-
Run 1: Inject Racemate (synthesized via non-stereoselective route or mixed D/L standards) to establish retention times (
and ) and Resolution ( ). -
Run 2: Inject Blank (Mobile Phase).
-
Run 3: Inject Sample.
-
Self-Validating Check: If the minor peak does not appear, spike the sample with 1% of the opposite enantiomer. If the spike is detected, the "zero" result is valid. If not, the method lacks sensitivity.
Method B: 1H-NMR with Chiral Shift Reagents
Use this method when a chiral column is unavailable. It relies on the coordination of the paramagnetic Europium atom with the ester carbonyl, inducing a chemical shift difference (
Protocol Steps:
-
Solvent: Use
(dried over molecular sieves). Water competes for coordination and must be excluded. -
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL
. -
Reagent: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Titration:
-
Acquire a standard 1H-NMR spectrum.
-
Add 0.1 equivalents of Eu(hfc)₃. Shake well.
-
Monitor the Methyl Ester singlet (originally ~3.8 ppm). It will shift downfield and split into two singlets (one for each enantiomer).
-
Continue adding reagent (up to 0.5 eq) until baseline separation of the methyl singlets is achieved.
-
-
Calculation: Integration of the two methyl signals provides the ratio.
Part 3: Logical Workflow & Visualization
The following diagram illustrates the decision logic for validating the chirality of this specific intermediate, accounting for the risk of racemization during the chlorination step.
Figure 1: Decision matrix for validating enantiomeric purity, prioritizing HPLC for final confirmation.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link
- Supports the use of polysaccharide columns (OD-H)
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
- Authoritative source on Eu(hfc)₃ protocols for esters.
-
Phenomenex Application Guide. (2022). Enantioseparation of N-FMOC and N-Benzoyl α-Amino Acids. Link
- Provides specific mobile phase conditions (Hexane/IPA) for N-protected amino acid esters.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
- Mechanistic grounding for the aziridine-based racemization risk in serine chlorin
Safety Operating Guide
Methyl 2-benzamido-3-chloropropanoate proper disposal procedures
This guide outlines the technical safety and disposal protocols for Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1).[1] It is designed for researchers requiring immediate, actionable data for laboratory compliance and safety.
Part 1: Executive Safety Directive
Status: HAZARDOUS HALOGENATED ORGANIC Immediate Action: Do NOT dispose of via sanitary sewer or general trash. Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]
Critical Warning: This compound is a derivative of
Part 2: Chemical Profile & Hazard Identification
| Property | Data |
| Chemical Name | Methyl 2-benzamido-3-chloropropanoate |
| Synonyms | N-Benzoyl-3-chloroalanine methyl ester; Methyl 2-(benzoylamino)-3-chloropropanoate |
| CAS Number | 33646-32-1 |
| Molecular Formula | C |
| Molecular Weight | 241.67 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water. |
| Hazard Class | Irritant / Potential Bioactive Toxicant |
Mechanism of Toxicity (The "Why" Behind the Protocol)
Unlike simple halogenated solvents, this compound is an amino acid analog.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, spill cleanup materials, or synthesis byproducts.
-
Segregation:
-
Designate a wide-mouth high-density polyethylene (HDPE) or glass container specifically for "Solid Halogenated Organics."
-
Prohibited: Do not mix with "General Organic Debris" (e.g., paper towels with non-toxic solvents) to avoid reclassifying the entire bulk waste stream as halogenated (which increases disposal costs).
-
-
Packaging:
-
Transfer the solid using a chemically resistant spatula (nitrile gloves required).
-
If the compound is in a glass vial, place the entire vial into the waste container. Do not attempt to empty dusts, as this increases inhalation risk.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid Halogenated Organic."[1]
-
Constituent Listing: Explicitly write "Methyl 2-benzamido-3-chloropropanoate" and "High Chlorine Content."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from synthesis or HPLC waste.
-
Solvent Compatibility Check:
-
Scenario 1: Dissolved in Halogenated Solvent (DCM, Chloroform).
-
Pour directly into the "Halogenated Solvent Waste" carboy.
-
-
Scenario 2: Dissolved in Non-Halogenated Solvent (Methanol, Ethyl Acetate).
-
CRITICAL: Do NOT pour into the "Non-Halogenated" stream. The presence of the chlorine atom in the solute (Methyl 2-benzamido-3-chloropropanoate) renders the entire mixture a halogenated waste stream under EPA and EU regulations.[1]
-
Action: Dispose of this mixture into the "Halogenated Solvent Waste" carboy.
-
-
-
pH Control (Prevention of Side Reactions):
-
Ensure the waste stream is not strongly basic (pH > 10). Strong bases can trigger
-elimination of HCl from the compound, generating reactive dehydroalanine derivatives and potentially exothermic polymerization. Keep waste neutral or slightly acidic.
-
Part 4: Visual Logic & Decision Tree
The following diagram illustrates the segregation logic required to maintain compliance and safety.
Caption: Operational workflow for segregating Methyl 2-benzamido-3-chloropropanoate. Note the critical redirection of non-halogenated solutions into the halogenated waste stream.
Part 5: Emergency Procedures
Spill Cleanup
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Respiratory protection (N95) is advised if powder is fine/aerosolized.
-
Containment: Do not dry sweep. Cover the spill with a solvent-dampened pad (acetone or ethanol) or use a dedicated chemical spill kit absorbent (vermiculite).[1]
-
Deactivation (Surface only): After bulk removal, wipe the surface with a mild detergent and water. Do not use strong bleach or ammonia, as these may react with residual organics.
-
Disposal: Place all used absorbent pads and gloves into the Solid Halogenated Waste container.
First Aid
-
Skin Contact: Wash immediately with soap and copious amounts of water.[3] The compound is lipophilic; soap is essential to remove it.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][4][5] Remove contact lenses if present.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately, referencing the "beta-chloroalanine derivative" nature of the compound.
References
-
PubChem. (n.d.).[7] Methyl 2-amino-3-chloropropanoate (Related Compound Structure & Properties). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.[1][8][9] Proceedings of the National Academy of Sciences, 71(2), 417–421. Retrieved March 5, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Halogenated Organic Wastes.[10][11] EPA Technical Resource Documents.[12] Retrieved March 5, 2026, from [Link]
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- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | C17H15ClFNO3 | CID 114135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. β-Chloro-D-alanine 51887-88-8 [sigmaaldrich.com]
- 9. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. uwlax.edu [uwlax.edu]
- 12. Methyl 2-amino-3-chloropropanoate | C4H8ClNO2 | CID 416256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-benzamido-3-chloropropanoate
Topic: Personal protective equipment for handling Methyl 2-benzamido-3-chloropropanoate Audience: Researchers, scientists, and drug development professionals.
A Senior Scientist’s Guide to Handling -Chloro Amino Acid Derivatives
Chemical Intelligence & Hazard Architecture
Methyl 2-benzamido-3-chloropropanoate (CAS: 33646-32-1) is not merely a generic organic solid; it is a protected derivative of
From a medicinal chemistry perspective, the
Physicochemical Profile
| Parameter | Data | Operational Implication |
| CAS Number | 33646-32-1 | Use for inventory tracking and waste coding. |
| Structure | Methyl | Potential alkylating agent; moisture-sensitive ester. |
| Physical State | White to Yellow Solid | Dust generation is the primary exposure vector. |
| Reactivity | Electrophilic (Alkyl Chloride) | Incompatible with strong nucleophiles and bases. |
| Solubility | DMSO, Methanol, DCM | Skin absorption is enhanced when in solution. |
Strategic Hazard Assessment (Beyond the SDS)
Do not rely solely on the "Warning" signal word. Apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
-
Inhalation Risk: High. As a solid, electrostatic dust can carry the alkylating motif into the respiratory tract.
-
Dermal Risk: High. The lipophilic benzamido and methyl ester groups facilitate dermal penetration. Once absorbed, the chloro-group allows for potential protein alkylation.
-
Ocular Risk: Severe.[2] Acid halides and alpha/beta-halo esters are lachrymators and can cause irreversible corneal opacity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We assume the primary barrier (engineering control) could fail.
| Protection Zone | Recommended Material / Standard | Scientific Rationale |
| Primary Hand | High-Modulus Nitrile (4-6 mil) | Provides tactile sensitivity for weighing. Nitrile offers excellent resistance to solid particulate permeation. |
| Secondary Hand | Laminate Film (Silver Shield/4H) | Required for solutions. Halogenated solvents (DCM) often used with this compound permeate nitrile in <5 mins. Laminate provides >4h breakthrough time. |
| Respiratory | P100 / N95 (if outside hood) | Mandatory: All open handling must occur in a Fume Hood. If weighing outside containment is unavoidable, a P100 respirator is the minimum requirement to block cytotoxic dusts. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. Goggles seal against airborne dust and accidental splashes of reaction mixtures. |
| Body | Tyvek® 400 (or equivalent) | Non-woven polyethylene fabric prevents dust entrapment in street clothes. Lab coats are porous and retain hazardous solids. |
Operational Protocol: The "Zero-Contact" Workflow
Phase A: Receiving & Storage[4]
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress and hydrolysis (releasing HCl).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) if possible. Cold storage retards the spontaneous cyclization or hydrolysis of the alkyl chloride.
-
Segregation: Store away from strong bases (e.g., NaOH, amines) to prevent exothermic elimination reactions (forming dehydroalanine derivatives).
Phase B: Weighing & Transfer (The Critical Step)
Goal: Eliminate static-driven dust dispersion.
-
Engineering Control: Operate strictly within a Chemical Fume Hood or Powder Weighing Station .
-
Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Organic esters are prone to static charge, causing "jumping" of particles.
-
The "Sandwich" Technique:
-
Place a tared weighing paper/boat in the balance.
-
Transfer the solid.
-
Immediately cover the vessel with a second weighing paper or foil before moving it out of the balance draft shield.
-
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, DMF) inside the hood before transport to any analytical instruments. Never transport dry powder through the lab.
Phase C: Reaction Setup
-
Venting: If using this reagent in an acylation or substitution reaction that generates HCl, ensure the reaction vessel is vented through a soda lime trap or scrubber.
-
Quenching: Do not simply dump reaction mixtures into water. Quench slowly with a buffered solution (e.g., sat. NaHCO3) to neutralize any generated acid and hydrolyze unreacted alkyl chlorides in a controlled manner.
Waste Disposal & Decontamination[5][6][7]
Disposal Logic: This compound contains both Chlorine and Nitrogen . It must be segregated from non-halogenated solvents to prevent costly cross-contamination of fuel-blending waste streams.
Disposal Classification
-
Waste Code: Halogenated Organic (High BTU).
-
Destruction Method: High-temperature incineration (>1100°C) with acid gas scrubbing.
Decontamination Protocol (Spills)
If the solid is spilled inside the fume hood:
-
Isolate: Do not use compressed air to blow it away.
-
Solubilize: Cover the powder with a paper towel soaked in Acetone or Methanol . This wets the powder, preventing airborne dust.
-
Wipe: Wipe up the wet slurry.
-
Deactivate: Clean the surface with a 10% Sodium Thiosulfate solution (nucleophilic decontamination) followed by soapy water.
Visualizations
Diagram 1: Safe Handling Decision Logic
This workflow ensures that the level of containment matches the physical state of the chemical.
Caption: Decision tree for PPE selection and containment based on physical state.
Diagram 2: Metabolic/Chemical Risk Pathway
Visualizing why this chemical requires "Band 3" handling despite "Irritant" labeling.
Caption: Theoretical activation pathway of beta-chloro amines to reactive alkylating species.
References
-
National Institutes of Health (NIH). (2003). New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl). (Discussing the alkylating activity of beta-chloro amino acid derivatives). Retrieved March 5, 2026, from [Link]
-
U.S. EPA. (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved March 5, 2026, from [Link]
-
University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 5, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
